Cefmenoxime sodium
Description
Structure
2D Structure
Properties
CAS No. |
65085-02-1 |
|---|---|
Molecular Formula |
C16H16N9NaO5S3 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1 |
InChI Key |
RXYOYKDBLLALFG-FAIYLGIWSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cefmenoxime Sodium: Chemical Structure, Properties, and Experimental Analysis
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Cefmenoxime is a semi-synthetic beta-lactam antibiotic.[1] The structure features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position of the cephalosporin nucleus.[1][2]
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physicochemical properties of Cefmenoxime.
| Property | Value | Reference |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |
| CAS Number | 65085-01-0 | [1] |
| Molecular Formula | C₁₆H₁₇N₉O₅S₃ | [1][3] |
| Molecular Weight | 511.6 g/mol | [1] |
| Solubility | 0.446 g/L | [1] |
| LogP | -1.3 | [1] |
| pKa (Strongest Acidic) | 2.58 | [4] |
| pKa (Strongest Basic) | 9.84 | [4] |
| Appearance | Off-White to Pale Yellow Solid | [] |
Mechanism of Action
The bactericidal activity of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[1][6] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By binding to and inactivating these proteins, cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] Cefmenoxime is noted to be stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases, which contributes to its effectiveness against resistant bacterial strains.[1][7]
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method can be employed for the separation and quantification of cefmenoxime and its related impurities.[9] The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).[9] The exact ratio should be optimized for optimal separation. For instance, a mobile phase of water-acetic acid-acetonitrile (85:1:15) has been reported.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for cefmenoxime, often around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Data Analysis: The concentration of cefmenoxime is determined by comparing the peak area of the sample to that of a standard of known concentration.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterial strain.[10][11]
Methodology:
-
Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.[12]
-
This compound stock solution of known concentration.
-
-
Procedure:
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of cefmenoxime that completely inhibits visible bacterial growth.[13]
-
Stability Studies
The stability of this compound in solution can be evaluated under various conditions to determine its shelf-life and appropriate storage conditions.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound in relevant media (e.g., water, dextrose 5% in water, 0.9% sodium chloride) at a known concentration.[14]
-
Storage Conditions: Store the solutions under different conditions, such as varying temperatures (e.g., refrigerated, room temperature, elevated temperature) and pH values.[15]
-
Sampling: At specified time intervals, withdraw samples from each storage condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (as described in section 3.1) to determine the remaining concentration of cefmenoxime.
-
Data Evaluation: The degradation rate and shelf-life can be calculated from the concentration versus time data. A common threshold for stability is the time it takes for the concentration to decrease to 90% of its initial value.[14]
In Vitro Activity
The in vitro activity of cefmenoxime has been evaluated against a broad range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 90% of strains (MIC₉₀).
| Bacterial Group/Species | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | 0.12 - 8 | [16] |
| Streptococcus pneumoniae | 0.015 | [16] |
| Streptococcus pyogenes | 0.06 | [16] |
| Staphylococcus aureus | 4 | [16] |
| Neisseria gonorrhoeae | 0.06 | [16] |
| Haemophilus influenzae | 0.06 | [16] |
| Pseudomonas aeruginosa | >16 (MIC₅₀) | [16] |
| Bacteroides fragilis | >16 (MIC₅₀) | [16] |
References
- 1. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefmenoxime hydrochloride | 75738-58-8 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]
- 8. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ca.idexx.com [ca.idexx.com]
- 14. Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefmenoxime Sodium: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of cefmenoxime sodium against a range of clinically relevant Gram-positive bacteria. Cefmenoxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of activity.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3][4]
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Cefmenoxime
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cefmenoxime against various Gram-positive bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of antibiotic efficacy.[5] Data presented includes MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.
| Bacterial Species | Strain Information | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | 1.0 | 2.0 - 4.0 | [1][6][7] |
| Staphylococcus epidermidis | - | 1.0 | 4.0 | [7] |
| Streptococcus pneumoniae | - | - | 0.015 | [1][6] |
| Streptococcus pyogenes | - | - | ≤0.008 - 0.06 | [1][6] |
| Streptococcus agalactiae | (Group B Streptococcus) | ≤0.12 | ≤0.12 | [7] |
| Enterococcus faecalis | (Group D Streptococci) | >32 | >32 | [7][8] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for cefmenoxime is typically performed using standardized laboratory procedures such as broth microdilution or agar dilution methods. These methods are crucial for assessing the susceptibility of bacterial isolates to antimicrobial agents.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[9][10]
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.[4][11]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
Inoculation: Each well containing the serially diluted cefmenoxime is inoculated with the standardized bacterial suspension.[9] A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[11]
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[11]
-
Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of cefmenoxime that completely inhibits the visible growth of the bacterium.[9]
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is considered a reference method.[10][13]
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of cefmenoxime. This is achieved by adding the appropriate volume of a stock antibiotic solution to molten agar before it solidifies.[12][13]
-
Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.[12] Multiple bacterial strains can be tested on a single plate. A growth control plate containing no antibiotic is also inoculated.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[13]
-
Interpretation of Results: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is determined as the lowest concentration of cefmenoxime that prevents the growth of more than one colony or a faint haze.[12]
Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Cefmenoxime
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial activity of cefmenoxime compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. idexx.com [idexx.com]
- 6. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cefmenoxime: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
Cefmenoxime Sodium: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime, a third-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its efficacy stems from its stability in the presence of many beta-lactamases and its high affinity for essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of cefmenoxime against clinically relevant Gram-negative pathogens, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to Cefmenoxime
The in vitro activity of cefmenoxime has been extensively evaluated against a variety of Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.03 - 0.12 | 0.06 - 0.25 |
| Klebsiella pneumoniae | 0.05 - 0.25 | 0.1 - 0.5 |
| Proteus mirabilis | ≤0.03 - 0.12 | ≤0.03 - 0.25 |
| Enterobacter cloacae | 0.25 - 2 | 4 - >32 |
| Serratia marcescens | 0.25 - 2 | 4 - 16 |
| Citrobacter freundii | 0.12 - 1 | 8 - >32 |
| Morganella morganii | ≤0.03 - 0.12 | 0.06 - 0.25 |
| Providencia stuartii | 0.12 - 0.5 | 1 - 8 |
| Haemophilus influenzae | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Neisseria gonorrhoeae | ≤0.008 - 0.015 | ≤0.008 - 0.03 |
| Pseudomonas aeruginosa | 8 - 32 | >32 |
Note: MIC values can vary depending on the testing methodology, geographical location of isolates, and the presence of resistance mechanisms. The data presented is a synthesis from multiple studies.
Mechanism of Action
Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. The primary targets of cefmenoxime are the penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[1] Cefmenoxime has a high affinity for PBP-1A, PBP-1B, and PBP-3 of Escherichia coli.[2]
dot
Caption: Cefmenoxime's mechanism of action.
Experimental Protocols
The determination of the in vitro antibacterial activity of cefmenoxime is primarily achieved through standardized susceptibility testing methods. The most common protocols are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of cefmenoxime in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of cefmenoxime that completely inhibits visible bacterial growth.
dot
Caption: Workflow for broth microdilution.
Agar Dilution Method
In the agar dilution method, varying concentrations of cefmenoxime are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of cefmenoxime that prevents the growth of the bacteria.
Resistance Mechanisms
Resistance to cefmenoxime in Gram-negative bacteria can emerge through several mechanisms:
-
Production of β-lactamases: These enzymes can hydrolyze the β-lactam ring of cefmenoxime, rendering it inactive. While cefmenoxime is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance.[3][4]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cefmenoxime to its target, thereby decreasing its efficacy.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of cefmenoxime into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Active efflux pumps can transport cefmenoxime out of the bacterial cell, preventing it from reaching its target concentration.
dot
Caption: Resistance mechanisms to cefmenoxime.
Conclusion
Cefmenoxime sodium remains a potent antibiotic against a wide array of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a robust bactericidal effect. However, the emergence of resistance through mechanisms such as β-lactamase production and target site modification necessitates continuous surveillance and prudent use of this important therapeutic agent. The standardized protocols outlined in this guide are essential for the accurate assessment of its antibacterial spectrum and for monitoring trends in microbial susceptibility.
References
- 1. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]
- 4. Third generation cephalosporins | PDF [slideshare.net]
In Vitro Pharmacodynamics and Pharmacokinetics of Cefmenoxime Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime sodium is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2][3] Cefmenoxime has demonstrated notable stability in the presence of various β-lactamases, enzymes that can inactivate many other cephalosporins.[4][5] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential pathways and workflows.
Pharmacodynamics
The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on a pathogen. For Cefmenoxime, the key pharmacodynamic parameter is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) (%fT > MIC).
Mechanism of Action
The bactericidal activity of Cefmenoxime results from the inhibition of bacterial cell wall synthesis.[2][3] Like other β-lactam antibiotics, Cefmenoxime targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, Cefmenoxime inhibits their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[6] This disruption of the cell wall structure leads to cell lysis and bacterial death.[2][6] In Escherichia coli, Cefmenoxime shows a marked affinity for PBP-3, followed by PBP-1A and PBP-1B.[7]
Mechanism of action of Cefmenoxime.
In Vitro Antibacterial Activity
Cefmenoxime exhibits potent in vitro activity against a broad range of bacterial pathogens. Its activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Cefmenoxime Against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 1,234 | - | 0.12 - 8 | [8] |
| Streptococcus pneumoniae | - | - | 0.015 | [8] |
| Streptococcus pyogenes | - | - | 0.06 | [8] |
| Staphylococcus aureus | - | - | 4 | [8] |
| Neisseria gonorrhoeae | - | - | 0.06 | [8] |
| Haemophilus influenzae | - | - | 0.06 | [8] |
| Pseudomonas aeruginosa | - | 16 | >100 | [4][8] |
| Acinetobacter spp. | - | 16 | - | [8] |
| Bacteroides fragilis | - | 16 | >100 | [4][8] |
| Morganella morganii | - | - | 0.1 | [4] |
| Proteus vulgaris | - | - | 0.1 | [4] |
| Providencia spp. | - | - | 0.1 | [4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Pharmacokinetics
The in vitro pharmacokinetics of Cefmenoxime provide essential information for understanding its disposition and for designing effective dosing regimens.
Table 2: Summary of In Vitro Pharmacokinetic Parameters of Cefmenoxime
| Parameter | Value | Reference |
| Protein Binding | 50-70% | |
| Biological Half-life | ~1 hour | |
| Metabolism | Not appreciably metabolized |
Protein Binding
The extent of plasma protein binding influences the amount of free, active drug available to exert its antibacterial effect. Cefmenoxime is moderately bound to plasma proteins.[7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate in vitro assessment of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The agar dilution method is a standard procedure for determining the MIC of an antibiotic against a panel of bacterial isolates.[9][10]
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Agar Plates: Serial two-fold dilutions of the Cefmenoxime stock solution are incorporated into molten Mueller-Hinton agar at 45-50°C.[11] The agar is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.[11]
-
Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of Cefmenoxime that completely inhibits visible bacterial growth.[11]
MIC determination by agar dilution workflow.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[12][13][14]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Exposure to Antibiotic: Cefmenoxime is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[15]
-
Viable Cell Counting: The samples are serially diluted in sterile saline, and a specific volume is plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[13]
In Vitro Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a common method for determining the extent of drug binding to plasma proteins.[7][16][17]
-
Preparation of Dialysis Cells: A semi-permeable membrane separates two chambers of a dialysis cell.
-
Sample Preparation: One chamber is filled with human plasma containing a known concentration of Cefmenoxime. The other chamber is filled with a protein-free buffer solution.
-
Equilibration: The dialysis cells are incubated at 37°C with gentle agitation to allow for equilibrium to be reached between the free drug concentrations in both chambers.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Drug Concentration Analysis: The concentration of Cefmenoxime in both samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation of Protein Binding: The percentage of protein-bound drug is calculated based on the difference in drug concentrations between the plasma and buffer chambers.
Protein binding determination workflow.
Conclusion
This technical guide has provided a detailed overview of the in vitro pharmacodynamics and pharmacokinetics of this compound. The data presented underscores its potent and broad-spectrum antibacterial activity, particularly against Enterobacteriaceae. The outlined experimental protocols offer a framework for the consistent and accurate in vitro evaluation of this important cephalosporin. A thorough understanding of these in vitro properties is fundamental for guiding preclinical and clinical research, optimizing dosing strategies, and ultimately, ensuring the effective use of Cefmenoxime in treating bacterial infections.
References
- 1. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 4. In vitro activity and beta-lactamase stability of cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-lactamase stability and antibacterial activity of cefmenoxime (SCE-1365), a novel cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Effect of protein binding on cefmenoxime steady-state kinetics in critical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. DSpace [helda.helsinki.fi]
- 15. page-meeting.org [page-meeting.org]
- 16. enamine.net [enamine.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Research Applications of Cefmenoxime Sodium (CAS 65085-01-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Cefmenoxime sodium, a third-generation cephalosporin antibiotic. Cefmenoxime, identified by the CAS number 65085-01-0, is a potent antibacterial agent with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2][3] This document details its mechanism of action, summarizes its in vitro activity through quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of its mode of action and experimental workflows.
Core Concepts: Mechanism of Action
Cefmenoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall.
The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefmenoxime has a high affinity for several PBPs, with a particularly marked affinity for PBP-3 and PBP-1 (1A and 1B) in Escherichia coli.[3][6]
-
Inhibition of Transpeptidation: By binding to the active site of these enzymes, Cefmenoxime blocks the transpeptidation reaction, which is crucial for cross-linking the peptide chains of the peptidoglycan backbone.
-
Cell Lysis: The inhibition of cell wall synthesis leads to a compromised and weakened cell wall. This, in conjunction with the activity of bacterial autolytic enzymes, results in cell lysis and bacterial death.
Cefmenoxime's structure, featuring a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position, confers stability against many β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics.[3][5]
In Vitro Antibacterial Activity
The in vitro potency of Cefmenoxime has been extensively evaluated against a wide array of bacterial isolates. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for Cefmenoxime against various bacterial species as reported in the scientific literature.
Table 1: In Vitro Activity of Cefmenoxime against Enterobacteriaceae
| Bacterial Species | Number of Isolates | MIC | Reference(s) |
| Escherichia coli | - | ≤0.125 - 0.12 | [1][7] |
| Klebsiella pneumoniae | - | ≤0.125 | [1] |
| Enterobacter aerogenes | - | ≤0.125 | [8] |
| Enterobacter cloacae | - | ≤0.125 | [1] |
| Serratia marcescens | - | 6.25 | [8] |
| Proteus mirabilis | - | ≤0.125 | [1] |
| Citrobacter freundii | - | ≤0.125 | [1] |
| Enterobacteriaceae (general) | 1,234 | 0.12 - 8 | [7] |
Table 2: In Vitro Activity of Cefmenoxime against Other Clinically Relevant Bacteria
| Bacterial Species | Number of Isolates | MIC | Reference(s) |
| Staphylococcus aureus | - | 2.0 - 4.0 | [1][7] |
| Streptococcus pneumoniae | - | 0.015 | [7] |
| Streptococcus pyogenes | - | ≤0.008 - 0.06 | [1][7] |
| Haemophilus influenzae | - | ≤0.03 - 0.06 | [1][7] |
| Neisseria gonorrhoeae | - | ≤0.03 - 0.06 | [1][7] |
| Pseudomonas aeruginosa | - | 32 | [1] |
| Bacteroides fragilis group | - | 32 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of Cefmenoxime that inhibits the visible growth of a specific bacterial isolate.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
Methodology:
-
Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate row.
-
Add 200 µL of the Cefmenoxime stock solution (1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 serves as a positive control (inoculum without antibiotic), and well 12 serves as a negative control (broth only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefmenoxime at which there is no visible growth (clear well).
Penicillin-Binding Protein (PBP) Competition Assay
This protocol is a generalized method to assess the binding affinity of Cefmenoxime to bacterial PBPs.
Objective: To determine the ability of Cefmenoxime to compete with a labeled β-lactam (e.g., fluorescent penicillin) for binding to bacterial PBPs.
Materials:
-
This compound
-
Bacterial cell culture (e.g., E. coli)
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Ultracentrifuge
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Fluorescence gel scanner
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate to allow for cell wall degradation.
-
Lyse the cells by sonication or French press.
-
Perform a low-speed centrifugation to remove intact cells and debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
-
Competition Binding:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of Cefmenoxime for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
A control sample without Cefmenoxime is also prepared.
-
-
Labeling with Fluorescent Penicillin:
-
Add a fixed concentration of fluorescently labeled penicillin to each aliquot and incubate for a further period (e.g., 10 minutes) to allow binding to the available PBPs.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the PBPs by scanning the gel with a fluorescence scanner.
-
-
Analysis: The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of Cefmenoxime, as it competes with the fluorescent probe for binding. The concentration of Cefmenoxime that causes a 50% reduction in the fluorescence intensity (IC
50) can be determined for each PBP.
In Vivo Research Applications
In vivo studies in animal models are crucial for evaluating the therapeutic potential of antibiotics. Cefmenoxime has demonstrated efficacy in various infection models.
Common In Vivo Models:
-
Systemic Infection Models: Mice are infected intraperitoneally with a lethal dose of bacteria, and the protective effect of Cefmenoxime administered at various doses is evaluated by monitoring survival rates.[6]
-
Localized Infection Models:
-
Respiratory Tract Infections: Models using, for example, Klebsiella pneumoniae in mice are used to assess the efficacy of Cefmenoxime in treating pneumonia.[6]
-
Urinary Tract Infections: The effectiveness of Cefmenoxime in treating UTIs can be studied in models using bacteria like Proteus mirabilis.[6]
-
Endocarditis Models: Rabbit models of experimental E. coli endocarditis have been used to compare the in vivo efficacy of Cefmenoxime with other cephalosporins, correlating outcomes with pharmacokinetic properties.[9]
-
Key Parameters Measured in In Vivo Studies:
-
ED
50(Effective Dose 50%): The dose of the antibiotic that protects 50% of the infected animals. -
Bacterial Load in Tissues: Quantification of bacteria in target organs (e.g., lungs, kidneys, heart valves) to assess the clearing effect of the antibiotic.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: Analysis of drug concentration over time in serum and tissues to correlate exposure with efficacy.
Conclusion
This compound is a well-characterized third-generation cephalosporin with potent in vitro activity against a broad range of clinically significant bacteria. Its mechanism of action, through the inhibition of bacterial cell wall synthesis via binding to PBPs, is well-established. The provided experimental protocols for MIC determination and PBP binding assays serve as a foundation for further research into its antibacterial properties. The extensive quantitative data on its in vitro activity and its proven efficacy in various in vivo infection models underscore its importance as a research tool and a therapeutic agent. For researchers and drug development professionals, Cefmenoxime remains a relevant compound for comparative studies, mechanism of action investigations, and as a reference standard in the development of new antimicrobial agents.
References
- 1. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefmenoxime. Clinical, bacteriologic, and pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefmenoxime sodium role as a third-generation cephalosporin antibiotic
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmenoxime sodium is a parenteral third-generation cephalosporin antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its preclinical and clinical evaluation.
Introduction
Cefmenoxime is a semi-synthetic cephalosporin characterized by a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7-beta position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position.[1] As a third-generation cephalosporin, it exhibits enhanced stability against many beta-lactamase enzymes produced by Gram-negative bacteria, which contributes to its broad spectrum of activity.[2] This class of antibiotics is noted for its potent activity against Enterobacteriaceae.[3] Cefmenoxime is typically used in the treatment of various infections, including those of the respiratory tract, urinary tract, and skin, as well as gynecologic and obstetric infections.[4]
Mechanism of Action
The bactericidal activity of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[4] This process is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[5] By binding to and inactivating these proteins, cefmenoxime prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][6]
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cefmenoxime
The following diagram illustrates the key steps in the biosynthesis of peptidoglycan and the point of inhibition by cefmenoxime.
Antimicrobial Spectrum
Cefmenoxime demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria. It is particularly potent against Enterobacteriaceae.
Table 1: In Vitro Activity of Cefmenoxime Against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | - | - | 0.015 | [2] |
| Streptococcus pyogenes | - | - | 0.06 | [2] |
| Staphylococcus aureus | - | - | 4 | [2] |
| Haemophilus influenzae | - | - | 0.06 | [2] |
| Neisseria gonorrhoeae | - | - | 0.06 | [2] |
| Enterobacteriaceae | 1,234 | - | 0.12 - 8 | [2] |
| Escherichia coli | 333 | - | 0.024 - 3.13 | [7] |
| Klebsiella pneumoniae | 333 | - | 0.024 - 3.13 | [7] |
| Proteus mirabilis | 333 | - | 0.024 - 3.13 | [7] |
| Serratia marcescens | 333 | - | 6.25 | [7] |
| Pseudomonas aeruginosa | - | 16 | >100 | [2][7] |
| Bacteroides fragilis | - | 16 | - | [2] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics and Pharmacodynamics
Cefmenoxime is administered parenterally, either intravenously or intramuscularly, as it is not absorbed from the gastrointestinal tract.
Table 2: Pharmacokinetic Parameters of Cefmenoxime in Healthy Adults
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | ~100% | Intramuscular | [8] |
| Elimination Half-life (t½) | ~1 hour | Intravenous/Intramuscular | [8] |
| Protein Binding | 50-70% | - | [8] |
| Volume of Distribution (Vd) | 0.270 ± 0.075 L/kg | Intravenous | |
| Plasma Clearance | ~254 mL/min | Intravenous/Intramuscular | |
| Metabolism | Negligible | - | [8] |
| Primary Route of Excretion | Renal (unchanged) | - | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Objective: To determine the lowest concentration of cefmenoxime that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Methodology:
-
Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of cefmenoxime in a suitable solvent and dilute it in CAMHB to the desired starting concentration.
-
Serial Dilutions: Perform serial twofold dilutions of cefmenoxime in the microtiter plate wells containing CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of cefmenoxime at which there is no visible growth (turbidity) of the bacteria.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of cefmenoxime over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Shaking incubator
-
Sterile tubes and pipettes
-
Agar plates for colony counting
-
Normal saline for dilutions
Methodology:
-
Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase of growth. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Cefmenoxime: Add cefmenoxime to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial tenfold dilutions of the collected samples in sterile saline. Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each cefmenoxime concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[11]
In Vivo Efficacy in a Murine Infection Model
Objective: To evaluate the therapeutic efficacy of cefmenoxime in a relevant animal model of infection.
Model: A common model is the murine thigh infection model or a systemic infection model. The following is a generalized protocol for a systemic infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest
-
This compound for injection
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection and blood collection
-
Equipment for euthanasia and tissue homogenization
Methodology:
-
Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a standardized bacterial inoculum. The inoculum size should be predetermined to cause a non-lethal or lethal infection depending on the study endpoint.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer cefmenoxime to different groups of mice at various dosages. Treatment can be a single dose or multiple doses over a defined period. A control group should receive the vehicle only.
-
Monitoring: Monitor the mice for clinical signs of illness and mortality over a set period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, euthanize subsets of mice from each group. Collect blood and/or target organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions for quantitative bacterial culture to determine the CFU/gram of tissue or CFU/mL of blood.
-
Data Analysis: Compare the survival rates and bacterial loads in the cefmenoxime-treated groups to the control group to determine the efficacy of the antibiotic.
Clinical Applications
Clinical studies have demonstrated the efficacy of cefmenoxime in treating a variety of infections. For instance, in pediatric patients, cefmenoxime has shown satisfactory clinical response in infections such as urinary tract infections, wound infections, and osteomyelitis.[3] In adults, it has been effective in treating skin and soft tissue infections, pulmonary infections, urinary tract infections, and septicemia.[8] Cefmenoxime has also been successfully used in the treatment of gynecologic and obstetric infections caused by susceptible aerobic and anaerobic bacteria.[12]
Conclusion
This compound remains a significant third-generation cephalosporin with a well-established mechanism of action and a broad spectrum of antibacterial activity. Its pharmacokinetic profile allows for effective parenteral administration in a clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of its antimicrobial properties. For researchers and drug development professionals, cefmenoxime serves as an important reference compound in the study of cephalosporin antibiotics and the development of new antimicrobial agents.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [soar.suny.edu]
- 4. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefmenoxime. Clinical, bacteriologic, and pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Cefmenoxime therapy for gynecologic and obstetric infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefmenoxime Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] The determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and in the research and development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]
This document provides detailed protocols for determining the MIC of Cefmenoxime sodium using the broth microdilution and agar dilution methods, aligned with general principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Important Note on Interpretive Criteria: Cefmenoxime is an older antibiotic and is not included in the current versions of the CLSI M100 document or the EUCAST breakpoint tables.[3][4] Therefore, official, up-to-date interpretive breakpoints for categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R) are not available from these organizations. The interpretive criteria provided in this document are based on historical data and should be used for research purposes with the understanding that they do not reflect current clinical breakpoints.
Data Presentation: Cefmenoxime MIC Values
The following table summarizes historical MIC data for Cefmenoxime against various bacterial species. This data is intended for informational and comparative purposes in a research context.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | — | 0.12 - 8 |
| Staphylococcus aureus | — | 4 |
| Streptococcus pneumoniae | — | 0.015 |
| Streptococcus pyogenes | — | 0.06 |
| Haemophilus influenzae | — | 0.06 |
| Neisseria gonorrhoeae | — | 0.06 |
| Pseudomonas aeruginosa | 16 | — |
| Acinetobacter species | 16 | — |
| Bacteroides fragilis | 16 | — |
Data sourced from historical studies and may not reflect current resistance patterns.[2]
Quality Control (QC)
As Cefmenoxime is not listed in current CLSI or EUCAST QC tables, specific MIC ranges for standard QC strains are not officially established. Laboratories should establish their own internal QC ranges based on historical data and by testing a statistically significant number of replicates. The following ATCC® strains are recommended for quality control in antimicrobial susceptibility testing:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Experimental Protocols
The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound reference powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of Cefmenoxime Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).
-
Further dilutions are made from this stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Cefmenoxime stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
The eleventh well in each row serves as the growth control (no antibiotic).
-
The twelfth well serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible growth.
-
Protocol 2: Agar Dilution Method
This method involves incorporating varying concentrations of Cefmenoxime into an agar medium.
Materials:
-
This compound reference powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile tubes and pipettes
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefmenoxime Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of Cefmenoxime dilutions at 10 times the final desired concentrations.
-
Add 2 mL of each Cefmenoxime dilution to 18 mL of molten MHA to create plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Pour the agar into sterile petri dishes, allow them to solidify, and dry the surface.
-
A growth control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Cefmenoxime that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for MIC determination using broth microdilution.
Logical Relationship for MIC Interpretation (Based on Historical Data)
Caption: Interpretation of Cefmenoxime MIC results based on historical data.
References
- 1. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for In Vivo Animal Infection Models for Testing Cefmenoxime Sodium Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Preclinical evaluation of its efficacy is crucial for determining its potential clinical utility. In vivo animal infection models are indispensable tools in this process, providing a platform to assess the antimicrobial activity of this compound in a physiological setting. This document provides detailed application notes and protocols for three commonly used murine infection models: the systemic infection model, the neutropenic thigh infection model, and the pneumonia model. These models are instrumental in determining key pharmacodynamic parameters, such as the effective dose (ED50), and in evaluating the therapeutic potential of this compound against various bacterial pathogens.
Data Presentation
The efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the quantitative data on its in vivo activity.
Table 1: Protective Effect of Cefmenoxime (Subcutaneous Administration) in Systemic Mouse Infection Model
| Challenge Organism | Strain | Inoculum Size (CFU/mouse) | ED50 (mg/kg) |
| Staphylococcus aureus | Smith | 1.0 x 10⁶ | 1.8 |
| Streptococcus pyogenes | C-203 | 1.0 x 10³ | 0.03 |
| Streptococcus pneumoniae | Type I | 1.0 x 10³ | 0.24 |
| Escherichia coli | O-111 | 2.0 x 10⁴ | 0.13 |
| Klebsiella pneumoniae | DT-S | 2.0 x 10⁴ | 0.13 |
| Proteus mirabilis | PR-4 | 5.0 x 10⁴ | 0.28 |
| Proteus vulgaris | GN-76 | 2.0 x 10⁴ | 0.19 |
| Serratia marcescens | T-55 | 5.0 x 10⁴ | 1.1 |
| Enterobacter cloacae | 22 | 1.0 x 10⁵ | 0.95 |
| Pseudomonas aeruginosa | 11 | 2.0 x 10³ | >100 |
ED50 (Effective Dose 50) is the dose required to protect 50% of the infected mice from death.
Experimental Protocols
Detailed methodologies for the key in vivo infection models are provided below. These protocols can be adapted for testing the efficacy of this compound against specific bacterial pathogens.
Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of an antibiotic in treating a generalized, systemic infection that can lead to sepsis.
Protocol:
-
Animal Model: Use specific-pathogen-free (SPF) male ddY mice, 4 weeks old, weighing 18 to 22 g.
-
Bacterial Strains: Employ a range of clinically relevant Gram-positive and Gram-negative bacteria as listed in Table 1.
-
Inoculum Preparation:
-
Culture the bacterial strains in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
For Streptococcus species, use brain heart infusion broth.
-
Suspend the cultured bacteria in fresh broth or 4% (wt/vol) mucin in saline to achieve the desired inoculum concentration (refer to Table 1).
-
-
Infection Procedure:
-
Administer 0.5 ml of the bacterial suspension intraperitoneally (i.p.) to each mouse.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer the antibiotic subcutaneously (s.c.) at graded doses immediately after the bacterial challenge.
-
-
Endpoint Evaluation:
-
Observe the mice for 7 days post-infection.
-
Record the number of surviving mice in each treatment group.
-
Calculate the ED50 value using a standard statistical method (e.g., probit analysis).
-
Neutropenic Thigh Infection Model
This model is particularly useful for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response, mimicking infections in immunocompromised patients.[2][3]
Protocol:
-
Animal Model: Use female ICR (CD-1) mice, 5 to 6 weeks old.[4]
-
Induction of Neutropenia:
-
Bacterial Strain: Staphylococcus aureus is a common pathogen used in this model.[5]
-
Inoculum Preparation:
-
Grow S. aureus in a suitable broth to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁷ CFU/ml.
-
-
Infection Procedure:
-
Two hours before initiating antibiotic therapy, inject 0.1 ml of the bacterial suspension into the thigh muscle of each mouse.[2]
-
-
This compound Administration:
-
Administer this compound subcutaneously (s.c.) or intravenously (i.v.) at various doses and dosing intervals.
-
-
Endpoint Evaluation:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per thigh.
-
The efficacy is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.
-
Murine Pneumonia Model
This model is designed to assess the efficacy of antibiotics in treating respiratory tract infections.
Protocol:
-
Animal Model: Specific-pathogen-free male ICR mice, 5 weeks old, weighing 22 to 25 g.
-
Bacterial Strain: Klebsiella pneumoniae is a frequently used pathogen for inducing experimental pneumonia.[6][7]
-
Inoculum Preparation:
-
Culture K. pneumoniae in a suitable broth to the logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Induce infection by intranasal or intratracheal instillation of the bacterial suspension. The inoculum volume is typically 30-50 µl.
-
-
This compound Administration:
-
Administer this compound subcutaneously (s.c.) at various doses, starting at a defined time point post-infection (e.g., 18 hours).
-
-
Endpoint Evaluation:
-
Bacterial Load: At specific time points post-treatment, euthanize the mice, aseptically remove the lungs, and homogenize them. Determine the bacterial count (CFU/lung) by plating serial dilutions.[8]
-
Survival Rate: Monitor the survival of the mice over a period of 7 to 14 days.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Systemic Infection Model.
Caption: Workflow for the Neutropenic Thigh Infection Model.
Caption: Workflow for the Murine Pneumonia Model.
Signaling Pathway Diagram
Caption: Mechanism of Action of Cefmenoxime.
References
- 1. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. imquestbio.com [imquestbio.com]
- 6. Application of mathematical model to experimental chemotherapy of fatal murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of mathematical model to experimental chemotherapy of fatal murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of mathematical model to multiple-dose experimental chemotherapy for fatal murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cefmenoxime Sodium in the Treatment of Experimental Endocarditis
Application Notes and Protocols for Researchers
Introduction: Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its utility in treating severe infections such as endocarditis has been explored in several preclinical experimental models. These studies provide valuable insights into its efficacy, optimal dosing regimens, and comparative performance against other antimicrobial agents. This document summarizes key findings and detailed experimental protocols from studies investigating the application of this compound in treating experimental endocarditis, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Activity of Cefmenoxime and Comparator Antibiotics
| Organism | Antibiotic | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Escherichia coli | Cefmenoxime | 0.125[1] |
| Cefotiam | 0.5[1] | |
| Ceftriaxone | 0.06[1] |
Table 2: Efficacy of Cefmenoxime in Experimental Staphylococcus aureus Endocarditis in Rabbits
| Treatment Group | Dosage | Duration | Aortic Valve Sterilization Rate | Bacterial Count in Vegetations (CFU/g) |
| Cefmenoxime | 60 mg/kg IM, twice daily | 2 weeks | 73% (11/15)[2] | Not specified |
| Cefotaxime | 60 mg/kg IM, twice daily | 2 weeks | 69% (9/13)[2] | Not specified |
| Latamoxef | 60 mg/kg IM, twice daily | 2 weeks | 85% (11/13)[2] | Not specified |
| Nafcillin | 60 mg/kg IM, twice daily | 2 weeks | 80% (12/15)[2] | Not specified |
| Control (untreated) | - | - | 0% (0/9) | 2.4 x 10⁹[2] |
Table 3: Efficacy of Cefmenoxime in Experimental Escherichia coli Endocarditis in Rabbits
| Treatment Group | Dosage | Duration | Bacterial Titer in Vegetations (log10 CFU/g) |
| Cefmenoxime | 15 mg/kg, twice a day | 4 days | 4.82 ± 3.2[1] |
| Cefmenoxime | 30 mg/kg, once a day | 4 days | Ineffective (regrowth)[1] |
| Ceftriaxone | 15 mg/kg, twice a day | 4 days | 3.08 ± 1.1[1] |
| Cefotiam | Not specified | 4 days | 7.56 ± 1[1] |
Table 4: Pharmacokinetic Parameters of Cefmenoxime and Comparator Cephalosporins in Rabbits
| Antibiotic | Elimination Half-life in Serum (hours) |
| Cefmenoxime | 1.3 ± 0.4[1] |
| Cefotiam | 1.4 ± 0.25[1] |
| Ceftriaxone | 2.8 ± 0.45[1] |
Experimental Protocols
Rabbit Model of Aortic Valve Endocarditis
This protocol details the induction of experimental endocarditis in rabbits, a commonly used model to evaluate antibiotic efficacy.
Materials:
-
New Zealand white male rabbits
-
Polyethylene catheter
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Anesthetic agent
-
Sterile surgical instruments
Procedure:
-
Anesthetize the rabbit.
-
Surgically expose the right carotid artery.
-
Insert a polyethylene catheter into the carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, which predisposes the site to bacterial colonization.
-
The catheter is left in place for a specified duration to allow for the formation of nonbacterial thrombotic endocarditis.
-
After the specified duration, the catheter is removed.
-
24 hours after catheter placement, intravenously inoculate the rabbit with a prepared suspension of the bacterial strain to induce infection of the damaged aortic valve.
Antibiotic Treatment Regimen
This section outlines the administration of this compound and comparator antibiotics in the experimental rabbit model.
Materials:
-
This compound
-
Comparator antibiotics (e.g., nafcillin, cefotaxime, ceftriaxone)
-
Sterile saline for reconstitution
-
Syringes and needles for intramuscular injection
Procedure:
-
24 hours after bacterial inoculation, begin antibiotic treatment.
-
Randomly assign the infected rabbits to different treatment groups, including a control group that receives no antibiotics.
-
Prepare the antibiotic solutions according to the required dosage. For example, for a 60 mg/kg dose, reconstitute the antibiotic powder in sterile saline to the appropriate concentration.
-
Administer the antibiotics intramuscularly. The frequency of administration will depend on the specific study design (e.g., twice daily for two weeks).
-
Continue the treatment for the predetermined duration (e.g., 4 days or 2 weeks).
Evaluation of Therapeutic Efficacy
This protocol describes the methods used to assess the effectiveness of the antibiotic treatment.
Procedure:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically remove the heart and inspect the aortic valve for the presence of vegetations.
-
Excise the vegetations, weigh them, and homogenize them in a sterile buffer.
-
Perform quantitative bacterial cultures by plating serial dilutions of the homogenate onto appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the vegetations, typically expressed as log10 CFU per gram of vegetation.
-
Aortic valve sterilization is defined as the absence of bacterial growth from the cultured vegetations.
Visualizations
Caption: Workflow for the induction and treatment of experimental endocarditis.
Caption: Logical relationship of comparative efficacy evaluation in experimental endocarditis.
References
- 1. Comparative efficacy of cefotiam, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newer beta-lactam antibiotics in the treatment of experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cefmenoxime Sodium in Anaerobic Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its application in the study of anaerobic bacteria is of significant interest due to the increasing prevalence of anaerobic infections and the evolving landscape of antimicrobial resistance. These application notes provide a comprehensive overview of the use of this compound for in vitro studies of anaerobic bacteria, including its mechanism of action, susceptibility data, and detailed experimental protocols.
Mechanism of Action
Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefmenoxime is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Cefmenoxime is also reported to be stable in the presence of a variety of β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.
Mechanism of action of Cefmenoxime.
In Vitro Susceptibility of Anaerobic Bacteria to Cefmenoxime
The susceptibility of anaerobic bacteria to Cefmenoxime can vary significantly between different genera and species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Cefmenoxime against a selection of clinically relevant anaerobic bacteria. It is important to note that comprehensive MIC50 and MIC90 data for Cefmenoxime against a wide range of anaerobes is limited in publicly available literature. The data presented here is compiled from various studies and should be used as a reference. Researchers are encouraged to perform their own susceptibility testing for the specific strains used in their studies.
| Anaerobic Bacteria | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis group | >7500 (in a multiclinic study) | Not specified | 16 | ≤32 | [1][2] |
| Selected Anaerobic Infections | Not specified | Not specified | Not specified | Not specified | [3][4][5] |
Note: One study mentioned that cefotetan and cefmenoxime, though less active than other agents, should be of value in treating selected anaerobic infections[3][4][5].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria. This protocol is adapted from established guidelines.
Materials:
-
This compound analytical standard
-
Anaerobic bacterial strains for testing
-
Wilkins-Chalgren agar or other suitable agar medium for anaerobes
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)
-
Inoculator (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Control strains (e.g., Bacteroides fragilis ATCC 25285)
Protocol:
-
Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Preparation of Agar Plates:
-
Melt a sufficient volume of agar medium and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the Cefmenoxime stock solution.
-
Add 2 mL of each Cefmenoxime dilution to 18 mL of molten agar to achieve the desired final concentrations (e.g., 0.125 to 128 µg/mL).
-
Also prepare a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacterial strains onto a suitable agar medium and incubate under anaerobic conditions for 24-48 hours.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.
-
-
Incubation:
-
Allow the inoculum spots to dry.
-
Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible growth of the bacteria. A faint haze or a single colony at the inoculation site is disregarded.
-
The growth control plate should show confluent growth.
-
Experimental workflow for MIC determination.
Logical Relationship of Susceptibility Testing Outcomes
The interpretation of MIC results allows for the classification of anaerobic bacteria based on their susceptibility to Cefmenoxime. This classification is crucial for understanding the potential efficacy of the antibiotic and for guiding further research.
Classification of susceptibility.
Conclusion
This compound demonstrates in vitro activity against a range of anaerobic bacteria, including members of the Bacteroides fragilis group. However, there is a need for more comprehensive studies to establish a broader understanding of its efficacy against a wider variety of anaerobic species. The provided protocols for MIC determination using the agar dilution method offer a standardized approach for researchers to assess the susceptibility of their specific bacterial isolates. Such studies are essential for the continued evaluation of Cefmenoxime's potential role in the treatment of anaerobic infections and for fundamental research into mechanisms of anaerobic bacterial resistance.
References
- 1. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro susceptibilities of anaerobic bacteria to cefmenoxime, cefotetan, and N-formimidoyl thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro susceptibilities of anaerobic bacteria to cefmenoxime, cefotetan, and N-formimidoyl thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Evaluating Cefmenoxime Sodium against Beta-Lactamase Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key attribute of Cefmenoxime is its stability in the presence of many beta-lactamase enzymes, which are a common cause of bacterial resistance to beta-lactam antibiotics.[1][2] These application notes provide detailed protocols for the in-vitro evaluation of this compound's efficacy against beta-lactamase producing bacterial strains.
The protocols outlined below describe methods to determine the minimum inhibitory concentration (MIC) of Cefmenoxime, to detect beta-lactamase production in bacterial isolates, and to assess the stability of Cefmenoxime against these enzymes.
Mechanism of Action
Cefmenoxime, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption leads to a weakening of the cell wall, ultimately causing cell lysis and death.[5] Cefmenoxime's molecular structure makes it resistant to hydrolysis by many common beta-lactamases.[1][6]
Data Presentation
Table 1: In Vitro Activity of Cefmenoxime against Beta-Lactamase Producing and Non-Producing Strains
| Bacterial Species | Beta-Lactamase Production | Cefmenoxime MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | Producing | ≤0.03 | [7][8] |
| Haemophilus influenzae | Non-producing | ≤0.03 | [7][8] |
| Neisseria gonorrhoeae | Producing | ≤0.03 | [7][8] |
| Neisseria gonorrhoeae | Non-producing | ≤0.03 | [7][8] |
| Enterobacteriaceae | Not specified | ≤0.125 | [7][8] |
| Staphylococcus aureus | Not specified | ≤2.0 | [7][8] |
| Morganella morganii | Not specified | 0.1 | [2][9] |
| Proteus vulgaris | Not specified | Not specified | [2][9] |
| Providencia spp. | Not specified | Not specified | [2][9] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of this compound against bacterial isolates.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Cefmenoxime stock solution in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefmenoxime dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible growth of the organism.
Protocol 2: Detection of Beta-Lactamase Production (Chromogenic Method)
The chromogenic cephalosporin (Nitrocefin) test is a rapid and sensitive method for detecting beta-lactamase activity.[10][11]
Materials:
-
Nitrocefin-impregnated disks or solution
-
Sterile loop or applicator stick
-
Sterile distilled water or saline
-
Petri dish or microscope slide
Procedure:
-
Disk Rehydration (if using disks): Place a Nitrocefin disk on a microscope slide or in a petri dish and moisten with one drop of sterile distilled water.
-
Inoculation: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the moistened disk.
-
Observation: Observe the disk for a color change.
-
Result Interpretation: A positive result is indicated by a color change from yellow to red/pink, which signifies the hydrolysis of the beta-lactam ring in Nitrocefin by a beta-lactamase enzyme.[11] The time to a positive result can vary from a few minutes to an hour.[11]
Protocol 3: Cefmenoxime Stability against Beta-Lactamase Extracts
This protocol assesses the stability of Cefmenoxime in the presence of crude beta-lactamase extracts from the test strains.
Materials:
-
This compound solution (known concentration)
-
Crude beta-lactamase extract (prepared by sonication or enzymatic lysis of the test organism)
-
Spectrophotometer capable of UV absorbance measurement
-
Phosphate buffer (pH 7.0)
-
Incubator or water bath (37°C)
Procedure:
-
Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, a known concentration of Cefmenoxime solution, and the crude beta-lactamase extract.
-
Spectrophotometric Monitoring: Immediately measure the absorbance of the solution at the wavelength of maximum absorbance for Cefmenoxime (typically around 260 nm).
-
Incubation: Incubate the cuvette at 37°C.
-
Time-Course Measurement: Measure the absorbance at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60 minutes).
-
Result Interpretation: A significant decrease in absorbance over time indicates hydrolysis of the Cefmenoxime beta-lactam ring and thus, instability to the specific beta-lactamase. A stable absorbance indicates resistance to hydrolysis.[6]
Visualizations
Caption: Workflow for evaluating Cefmenoxime against beta-lactamase producers.
Caption: Cefmenoxime's action on bacterial cell walls and its resistance to beta-lactamase.
References
- 1. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and beta-lactamase stability of cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Cefminox Sodium Hydrate used for? [synapse.patsnap.com]
- 4. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]
- 6. Beta-lactamase stability and antibacterial activity of cefmenoxime (SCE-1365), a novel cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefmenoxime (SCE-1365), a new cephalosporin: in vitro activity, comparison with other antimicrobial agents, beta-lactamase stability, and disk diffusion testing with tentative interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity and beta-lactamase stability of cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for Intravenous Cefmenoxime Sodium in Rodent Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis. These application notes provide detailed protocols for the intravenous administration of this compound in established rodent models of systemic, respiratory, and urinary tract infections, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
The efficacy of this compound is typically evaluated by determining its 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from mortality. The following tables summarize the in vivo efficacy of intravenously administered this compound against various pathogens in rodent models.
| Pathogen | Rodent Model | Infection Model | ED₅₀ (mg/kg) | Reference(s) |
| Escherichia coli | Mouse | Systemic Infection | 0.14 | [1] |
| Klebsiella pneumoniae | Mouse | Systemic Infection | 0.49 | [1] |
| Proteus mirabilis | Mouse | Systemic Infection | 0.16 | [1] |
| Serratia marcescens | Mouse | Systemic Infection | 0.33 | [1] |
| Enterobacter cloacae | Mouse | Systemic Infection | 1.1 | [1] |
| Streptococcus pyogenes | Mouse | Systemic Infection | 2.2 | [1] |
| Staphylococcus aureus | Mouse | Systemic Infection | 13 | [1] |
| Klebsiella pneumoniae | Mouse | Respiratory Infection | Not specified | [2] |
| Escherichia coli K1 | Newborn Rat | Bacteremia & Meningitis | Not specified | [3] |
Experimental Protocols
Systemic Infection Model in Mice
This protocol describes the induction of a systemic infection in mice and the subsequent treatment with intravenous this compound to determine its efficacy.
Materials:
-
Pathogen of interest (e.g., E. coli, K. pneumoniae) cultured to mid-log phase
-
Male ddY mice (4 weeks old, weighing 18-22 g)
-
Mucin (5% w/v, suspended in sterile saline)
-
This compound sterile solution
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-gauge)
-
Animal restrainer
Procedure:
-
Infection Induction:
-
Prepare a bacterial suspension in 5% mucin.
-
Infect mice via intraperitoneal injection of 0.5 mL of the bacterial suspension containing a lethal dose of the pathogen.
-
-
Cefmenoxime Administration:
-
Immediately after infection, administer this compound intravenously via the tail vein.
-
Prepare serial dilutions of this compound to test a range of doses.
-
A control group should receive sterile saline.
-
-
Observation and Data Collection:
-
Observe the animals for 7 days.
-
Record the number of surviving animals in each treatment group.
-
Calculate the ED₅₀ value using a probit method.
-
Respiratory Tract Infection Model in Mice
This protocol is adapted for establishing a Klebsiella pneumoniae respiratory infection to evaluate the efficacy of intravenous this compound.
Materials:
-
Klebsiella pneumoniae cultured to mid-log phase
-
Male ICR mice (5 weeks old)
-
Anesthetic (e.g., pentobarbital)
-
Micropipette with a fine tip
-
This compound sterile solution
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-gauge)
-
Animal restrainer
Procedure:
-
Infection Induction:
-
Anesthetize the mice.
-
Inoculate the mice intranasally with a suspension of K. pneumoniae in sterile saline.
-
-
Cefmenoxime Administration:
-
At a predetermined time post-infection (e.g., 18 hours), administer this compound intravenously via the tail vein.
-
Administer the treatment twice daily for 4 consecutive days.
-
-
Observation and Data Collection:
-
Monitor the survival of the animals over a specified period (e.g., 14 days).
-
Evaluate the therapeutic effect based on the survival rate.
-
Urinary Tract Infection Model in Rats
This protocol outlines the induction of a urinary tract infection in rats for the evaluation of intravenous this compound.
Materials:
-
Uropathogenic Escherichia coli
-
Female Wistar rats (specific pathogen-free)
-
Anesthetic
-
Catheter
-
This compound sterile solution
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Infection Induction:
-
Anesthetize the rats.
-
Introduce a catheter through the urethra into the bladder.
-
Instill a suspension of uropathogenic E. coli into the bladder.
-
-
Cefmenoxime Administration:
-
At a specified time post-infection, administer this compound intravenously.
-
A control group should receive sterile saline.
-
-
Observation and Data Collection:
-
After a defined treatment period, euthanize the animals.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues and perform quantitative bacterial culture to determine the bacterial load.
-
Assess the efficacy of the treatment by comparing the bacterial counts in the treated group to the control group.
-
Visualizations
Mechanism of Action
The bactericidal activity of Cefmenoxime results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs).
References
- 1. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of mathematical model to experimental chemotherapy of fatal murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of cefmenoxime in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Parenteral Formulation of Cefmenoxime Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and research of Cefmenoxime Sodium for parenteral administration. This document outlines key considerations, experimental protocols, and data presentation for solubility, stability, and formulation development.
Introduction to this compound
Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell lysis.[1] Due to its poor oral bioavailability, cefmenoxime is administered parenterally, primarily through intravenous or intramuscular injections.[2][3] The sodium salt of cefmenoxime is typically used in parenteral formulations to improve its pharmaceutical properties. However, the inherent low aqueous solubility of the parent compound, cefmenoxime hydrochloride, necessitates careful formulation strategies.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₉NaO₅S₃ | [1] |
| Molecular Weight | 533.5 g/mol | [1] |
| pKa (Strongest Acidic) | 2.62 | [4] |
| pKa (Strongest Basic) | 3.53 | [4] |
| Water Solubility | 0.446 mg/mL | [4] |
Solubility Enhancement
The aqueous solubility of cefmenoxime is a critical factor in developing a parenteral formulation. Cefmenoxime hydrochloride is reported to be extremely difficult to dissolve in water.[2] To achieve the required concentration for therapeutic efficacy, solubility enhancement techniques are necessary.
3.1. Use of Co-solvents and pH Adjustment:
Formulations often incorporate co-solvents or pH-adjusting agents to improve the solubility of cefmenoxime. The use of alkaline substances to form the more soluble sodium salt in situ is a common approach.
Table 1: Potential Excipients for Solubility Enhancement
| Excipient | Function | Rationale for Use with Cefmenoxime |
| Sodium Carbonate | Alkalinizing agent/ Co-solvent | To increase the pH of the reconstitution medium, facilitating the dissolution of cefmenoxime hydrochloride by forming the more soluble sodium salt. |
| L-Arginine | Amino acid/ Solubilizing agent | Can act as a co-solvent and may form a more soluble salt or complex with cefmenoxime, improving its dissolution. |
3.2. Experimental Protocol: Solubility Determination
This protocol outlines the steps to determine the saturation solubility of this compound in various parenteral fluids.
Materials:
-
This compound powder
-
Water for Injection (WFI)
-
0.9% Sodium Chloride Injection
-
5% Dextrose Injection
-
Vials or test tubes
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated pH meter
Procedure:
-
Add an excess amount of this compound powder to a known volume of each parenteral fluid in separate vials.
-
Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples for the presence of undissolved solid material.
-
Centrifuge the samples at a high speed to separate the undissolved drug.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of dissolved cefmenoxime.
-
Measure the pH of the saturated solution.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
Data Presentation:
Table 2: Solubility of this compound in Parenteral Fluids (Representative Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | pH of Saturated Solution |
| Water for Injection | 25 | Data to be determined | Data to be determined |
| 0.9% Sodium Chloride | 25 | Data to be determined | Data to be determined |
| 5% Dextrose | 25 | Data to be determined | Data to be determined |
| Water for Injection | 37 | Data to be determined | Data to be determined |
| 0.9% Sodium Chloride | 37 | Data to be determined | Data to be determined |
| 5% Dextrose | 37 | Data to be determined | Data to be determined |
Note: The above table should be populated with experimentally determined data.
Stability Assessment
Ensuring the stability of the reconstituted this compound solution is crucial for its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.
4.1. Factors Affecting Stability:
-
pH: Cephalosporins are susceptible to hydrolysis, and the degradation rate is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Photodegradation can occur in some cephalosporin formulations.
-
Excipients: The presence of other components in the formulation can influence stability.
4.2. Experimental Protocol: Stability-Indicating HPLC Method Development and Validation
A validated stability-indicating HPLC method is essential to separate the intact drug from its degradation products. The following protocol is a general guideline based on methods for related cephalosporins and should be optimized and validated for this compound.
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at an appropriate wavelength for cefmenoxime (e.g., 254 nm or 270 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
Validation Parameters (as per ICH guidelines):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
4.3. Experimental Protocol: Stability Study of Reconstituted Solution
Procedure:
-
Reconstitute this compound for Injection with the recommended volume of WFI, 0.9% NaCl, and 5% Dextrose to achieve a known concentration.
-
Store the reconstituted solutions under different temperature and light conditions (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and accelerated conditions at 40°C, both protected from and exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours, and longer for refrigerated samples), withdraw an aliquot of each solution.
-
Visually inspect the solutions for any changes in color, clarity, or particulate matter.
-
Measure the pH of each solution.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Data Presentation:
Table 3: Stability of Reconstituted this compound (Representative Data)
| Solvent | Storage Condition | Time (hours) | % Initial Concentration Remaining | pH | Appearance |
| WFI | 2-8°C, Protected from Light | 0 | 100 | Data | Clear, colorless |
| 24 | Data | Data | Data | ||
| 48 | Data | Data | Data | ||
| 0.9% NaCl | 20-25°C, Exposed to Light | 0 | 100 | Data | Clear, colorless |
| 8 | Data | Data | Data | ||
| 24 | Data | Data | Data | ||
| 5% Dextrose | 40°C, Protected from Light | 0 | 100 | Data | Clear, colorless |
| 4 | Data | Data | Data | ||
| 8 | Data | Data | Data |
Note: This table should be populated with experimentally determined data.
Formulation Development Workflow
The following diagram illustrates a logical workflow for the development of a this compound parenteral formulation.
Mechanism of Action Signaling Pathway
Cefmenoxime, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates this mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Cefmenoxime Sodium Degradation Products by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cefmenoxime sodium degradation products by HPLC-MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Cefmenoxime or its degradation products. | 1. Incompatible sample solvent with the mobile phase.2. Column overload.3. Column contamination or degradation.4. Inappropriate mobile phase pH. | 1. Dissolve and inject samples in the initial mobile phase whenever possible.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.4. Ensure the mobile phase pH is appropriate for the analytes. For Cefmenoxime, a slightly acidic mobile phase is often used. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Air bubbles in the pump or detector.4. Leak in the HPLC system. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Purge the pump to remove air bubbles. Ensure the mobile phase is adequately degassed.4. Check for leaks at all fittings and connections. |
| Low sensitivity or no peaks detected in MS. | 1. Inefficient ionization of Cefmenoxime or its degradation products.2. Incorrect MS parameters (e.g., ion source settings, mass range).3. Contamination of the MS source.4. Incompatible mobile phase with MS (e.g., non-volatile buffers). | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Both positive and negative ion modes should be evaluated.[1]2. Ensure the mass range is set to include the expected m/z values of Cefmenoxime and its degradation products.3. Clean the MS ion source according to the manufacturer's instructions.4. Use MS-compatible mobile phase additives like formic acid, acetic acid, or ammonium formate.[1] |
| Difficulty in identifying unknown degradation products. | 1. Insufficient fragmentation in MS/MS.2. Co-elution of multiple degradation products.3. Lack of reference standards. | 1. Optimize collision energy in MS/MS experiments to obtain informative fragment ions. Perform MSn analysis if available.[1]2. Modify the HPLC gradient to improve the separation of co-eluting peaks.3. Propose structures based on fragmentation patterns and knowledge of cephalosporin degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]
Q2: What are the common degradation pathways for Cefmenoxime?
A2: Like other cephalosporins, Cefmenoxime is susceptible to degradation through several pathways:
-
Hydrolysis: Cleavage of the β-lactam ring is a common degradation pathway under both acidic and basic conditions.[2]
-
Isomerization: Formation of Δ³-isomers and E-isomers can occur.[1]
-
Oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized.
-
Photodegradation: Exposure to light can lead to the formation of various degradation products.
Q3: Which type of HPLC column is recommended for the analysis of Cefmenoxime and its degradation products?
A3: A reversed-phase C18 column is commonly used for the separation of Cefmenoxime and its degradation products. A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]
Q4: What mobile phases are suitable for HPLC-MS analysis of Cefmenoxime?
A4: For HPLC-MS analysis, volatile mobile phases are required. A common mobile phase consists of a mixture of water and acetonitrile or methanol, with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1] A gradient elution is often employed to achieve good separation of the parent drug from its various degradation products.
Summary of Cefmenoxime Degradation Products
The following table summarizes the types of degradation products that have been identified for Cefmenoxime under different stress conditions.
| Stress Condition | Identified Degradation Products/Impurities |
| General Impurities | E-isomer of Cefmenoxime, Δ³-isomer of Cefmenoxime, and other process-related impurities and degradation products have been identified.[1] |
| Acidic Hydrolysis | Expected to cause cleavage of the β-lactam ring and potential side-chain modifications. |
| Basic Hydrolysis | Known to cause rapid degradation of the β-lactam ring. |
| Oxidative Degradation | May lead to the formation of sulfoxide derivatives. |
| Thermal Degradation | Can result in various degradation products, including isomers. |
| Photodegradation | Can lead to complex degradation pathways and the formation of multiple products. |
Experimental Protocol: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC-MS method for the analysis of this compound and its degradation products.
1. Preparation of Forced Degradation Samples:
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.
-
Basic Degradation: Dissolve this compound in 0.1 M NaOH at room temperature for a short period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system with a UV detector and coupled to a mass spectrometer.
-
Column: Alltima C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might be:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., Quadrupole, Ion Trap, TOF).
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
MS Scan Mode: Full scan mode to detect all ions, followed by product ion scan (MS/MS) or multi-stage MS (MSn) for structural elucidation of the degradation products.[1]
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed this compound standard.
-
Identify the peaks of the degradation products.
-
Determine the mass-to-charge ratio (m/z) of the parent ions of the degradation products from the full scan MS data.
-
Elucidate the structures of the degradation products by analyzing their fragmentation patterns from the MS/MS or MSn spectra.
Diagrams
Caption: Experimental workflow for the identification of this compound degradation products.
References
Optimizing Cefmenoxime sodium working concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the working concentration of Cefmenoxime sodium for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefmenoxime?
A1: Cefmenoxime is a third-generation cephalosporin antibiotic.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][3] This disruption of the cell wall's structural integrity leads to cell lysis and death.[3][4] Cefmenoxime is also stable in the presence of a variety of β-lactamases, enzymes that can inactivate many β-lactam antibiotics.[2][4]
Q2: What is the general spectrum of activity for Cefmenoxime?
A2: Cefmenoxime has a broad spectrum of activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] It is particularly potent against Enterobacteriaceae.[5][6][7][8] It is also effective against both beta-lactamase-producing and non-producing strains of Haemophilus influenzae and Neisseria gonorrhoeae.[6][7]
Q3: What are some typical working concentrations for Cefmenoxime in vitro?
A3: The effective working concentration of Cefmenoxime, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For over 90% of strains tested in one study, the following concentrations were inhibitory:
-
Enterobacteriaceae and non-enterococcal streptococci: ≤0.125 µg/mL[6][7]
-
Streptococcus pneumoniae and S. pyogenes: 0.015 and 0.06 µg/mL, respectively.[8]
-
Haemophilus influenzae and Neisseria gonorrhoeae: ≤0.03 µg/mL[6][7]
-
Nonfermenting gram-negative bacilli and Bacteroides fragilis group: ≤32 µg/mL[6][7]
It is important to note that these are general guidelines, and the optimal concentration should be determined experimentally for your specific bacterial strain and conditions.
Data Presentation: Cefmenoxime In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Cefmenoxime for Various Bacterial Species
| Bacterial Species/Group | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 0.12 - 8 | [8] |
| Non-enterococcal streptococci | ≤0.125 | [6][7] |
| Streptococcus pneumoniae | 0.015 | [8] |
| Streptococcus pyogenes | 0.06 | [8] |
| Staphylococcus aureus | 2.0 - 4.0 | [6][7][8] |
| Haemophilus influenzae | ≤0.03 - 0.06 | [6][7][8] |
| Neisseria gonorrhoeae | ≤0.03 - 0.06 | [6][7][8] |
| Pseudomonas aeruginosa | 12.5 - >100 | [9][10] |
| Bacteroides fragilis group | ≤32 | [6][7] |
MIC90: The minimum concentration required to inhibit the growth of 90% of strains.
Visualizing Key Processes
References
- 1. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefmenoxime (SCE-1365), a new cephalosporin: in vitro activity, comparison with other antimicrobial agents, beta-lactamase stability, and disk diffusion testing with tentative interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity and beta-lactamase stability of cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory evaluation of cefmenoxime: a new cephalosporin. In vitro and in vivo antibacterial activities and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results for Cefmenoxime sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Cefmenoxime sodium.
Troubleshooting Guide: Inconsistent MIC Results
Question: My MIC values for this compound are fluctuating between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent MIC results for this compound can arise from several factors, from technical variations in your experimental setup to inherent properties of the antibiotic and the tested microorganisms. Below is a step-by-step guide to help you identify and resolve the source of the variability.
1. Quality Control (QC) Strain Deviations:
-
Issue: Your MIC values for standard QC strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, are outside the acceptable range.
-
Troubleshooting Steps:
-
Verify QC Strain Integrity: Ensure your QC strains have been properly stored and have not undergone excessive sub-culturing. It is recommended to use fresh subcultures from a frozen stock.
-
Check CLSI Guidelines: Confirm the expected MIC ranges for your QC strains from the latest Clinical and Laboratory Standards Institute (CLSI) M100 document. These ranges are essential for validating your assay.
-
Review Entire Procedure: If QC results are out of range, all other MIC results from that run are considered invalid. A thorough review of your entire experimental protocol is necessary before repeating the experiment.
-
2. Inoculum Preparation and Density:
-
Issue: Variation in the final concentration of bacteria in the microplate wells can lead to the "inoculum effect," a known phenomenon with β-lactam antibiotics where the MIC increases with a higher bacterial density.[1][2][3]
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Prepare your inoculum from 4-5 colonies of similar morphology grown on non-selective agar for 16-24 hours.
-
Use a McFarland Standard: Adjust the turbidity of your bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This must be done in a well-lit area with a white background and contrasting black lines.
-
Dilute to Final Concentration: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Verify Inoculum Count: Periodically perform a colony count from the final inoculum to ensure your dilution series is accurate.
-
3. This compound Stock Solution and Dilutions:
-
Issue: The potency of your this compound can be compromised by improper preparation, storage, or degradation during the experiment.
-
Troubleshooting Steps:
-
Proper Stock Preparation: Weigh the this compound powder accurately and use the appropriate solvent as recommended by the manufacturer to create a high-concentration stock solution.
-
Fresh is Best: Ideally, prepare fresh stock solutions on the day of the experiment. If you must store them, do so in small aliquots at -70°C for no longer than is recommended for similar β-lactams.
-
Serial Dilution Accuracy: Use calibrated pipettes and proper technique to perform the serial dilutions in the microplate. Ensure thorough mixing at each dilution step.
-
4. Incubation Conditions:
-
Issue: Deviations in incubation temperature or duration can affect both the growth rate of the bacteria and the stability of the antibiotic.
-
Troubleshooting Steps:
-
Temperature: Incubate plates at 35 ± 2°C in ambient air.
-
Duration: Read the plates within 16-20 hours of incubation. For some organism-drug combinations, incubation up to 24 hours may be necessary, but this should be standardized across all experiments.
-
5. Reading and Interpreting Results:
-
Issue: Subjectivity in visually determining the MIC and phenomena like "skipped wells" can lead to inconsistent readings.
-
Troubleshooting Steps:
-
Consistent Reading Conditions: Use a microplate reader or a consistent light source and background for manual reading.
-
"Skipped Wells": This is the appearance of a clear well at a lower antibiotic concentration, with growth in wells with higher concentrations.[4][5] This can be due to contamination, improper dilution, or other factors. If a single skipped well is observed, the MIC should be read as the lowest concentration with no growth. If multiple skipped wells are present, the result is questionable, and the test should be repeated.[4][5]
-
Trailing Endpoints: This is a gradual decrease in turbidity over a range of concentrations, making it difficult to determine a clear endpoint. This can be organism or drug-dependent. A standardized reading method is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control (QC) strains and their acceptable MIC ranges for this compound?
A1: The standard QC strains for antimicrobial susceptibility testing are E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853. The acceptable MIC ranges for these strains with Cefmenoxime are published in the CLSI M100 document. It is critical to refer to the latest edition of this document for the most current QC ranges, as they can be updated.
Q2: How stable is this compound in Mueller-Hinton broth during a typical MIC experiment?
Q3: What is the "inoculum effect" and how does it relate to Cefmenoxime?
A3: The "inoculum effect" is a phenomenon where the MIC of an antibiotic increases as the density of the bacterial inoculum increases.[1][2][3] This is particularly common with β-lactam antibiotics like Cefmenoxime, especially when tested against bacteria that produce β-lactamase enzymes. A higher bacterial load can lead to increased enzyme concentration, which can degrade the antibiotic more rapidly, resulting in a higher apparent MIC. Therefore, strict adherence to a standardized inoculum concentration is crucial for obtaining reproducible results.
Q4: I'm observing "skipped wells" in my Cefmenoxime MIC assays. What should I do?
A4: "Skipped wells" refer to one or more wells showing no growth at a lower Cefmenoxime concentration, while wells with higher concentrations show bacterial growth.[4][5] This can be caused by a number of factors, including contamination of a single well, an error in the serial dilution, or the presence of a resistant subpopulation. If you observe a single skipped well, the CLSI guidelines generally advise reading the MIC as the lowest concentration that inhibits growth. However, if you see multiple skipped wells or this occurs frequently, it indicates a potential technical issue in your assay that needs to be addressed, and the experiment should be repeated.[4][5]
Data Summary
Table 1: Key Parameters for this compound MIC Testing
| Parameter | Recommendation | Source |
| Methodology | Broth Microdilution | CLSI M07 |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | CLSI M07 |
| Inoculum Density | 5 x 10⁵ CFU/mL | CLSI M07 |
| Incubation | 35 ± 2°C for 16-20 hours in ambient air | CLSI M07 |
| QC Strains | E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853 | CLSI M100 |
Note: Specific MIC ranges for QC strains must be obtained from the current CLSI M100 document.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline based on CLSI standards. Users should always refer to the detailed procedures in the relevant CLSI documents.
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Reconstitute in a sterile solvent recommended by the manufacturer to a known concentration (e.g., 1280 µg/mL). c. This stock solution should be used to prepare the serial dilutions.
2. Preparation of Bacterial Inoculum: a. From a fresh (16-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies of the same morphological type. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested. c. Perform a serial 2-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well. d. The final volume in each well will be 50 µL.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the antibiotic to its final test concentration. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 35 ± 2°C for 16-20 hours.
5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
References
- 1. Effect of inoculum size on bacteriolytic activity of cefminox and four other beta-lactam antibiotics against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of inoculum size on bacteriolytic activity of cefminox and four other beta-lactam antibiotics against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methods to prevent Cefmenoxime sodium precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefmenoxime sodium in aqueous solutions. The information provided addresses common challenges related to precipitation and offers strategies to maintain the solubility and stability of your solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound solution is cloudy or has formed a precipitate.
This is a common issue often related to the physicochemical properties of Cefmenoxime. Cefmenoxime hydrochloride, a form of the active pharmaceutical ingredient, is known to be very slightly soluble in water.[1] The sodium salt is generally more soluble, but precipitation can still occur under certain conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| pH of the Solution | The stability and solubility of cephalosporins are often pH-dependent. For instance, the maximum stability for the related cephalosporin, cefotaxime sodium, is in the pH range of 4.5-6.5.[2] It is crucial to maintain the pH of your this compound solution within its optimal stability range. Action: Measure the pH of your solution. If it is outside the optimal range for cephalosporins (typically slightly acidic to neutral), adjust it using appropriate buffers. Citrate and phosphate buffers are commonly used, but their compatibility and potential for catalysis should be verified. |
| Temperature | Temperature can significantly impact the solubility and degradation rate of cephalosporins. While higher temperatures can increase solubility, they can also accelerate degradation, which may lead to the formation of less soluble degradation products. Action: Prepare and store this compound solutions at the recommended temperature. For short-term storage, refrigeration (2-8 °C) is often advisable to minimize degradation. Avoid freezing solutions unless stability data is available, as freeze-thaw cycles can promote precipitation. |
| Concentration | Exceeding the solubility limit of this compound at a given temperature and pH will inevitably lead to precipitation. Action: Review the concentration of your solution. If it is too high, you may need to dilute it. If a high concentration is required, consider using solubility-enhancing techniques. |
| Presence of Incompatible Excipients or Ions | The presence of certain ions or excipients in your formulation can interact with this compound, leading to the formation of insoluble salts or complexes. Action: Review all components in your formulation for known incompatibilities with cephalosporins. If you suspect an interaction, try preparing the solution without the potentially incompatible component to see if the precipitation issue is resolved. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Direct and detailed public data on the solubility of this compound across a range of pH values and temperatures is limited. However, the free acid form, Cefmenoxime, has a reported aqueous solubility of approximately 0.446 g/L.[3] The hydrochloride salt is described as "very slightly soluble in water".[1] The sodium salt is expected to be more soluble than the free acid and hydrochloride salt, but its solubility is still finite and can be influenced by the solution's properties.
| Compound | Reported Aqueous Solubility |
| Cefmenoxime | ~ 0.446 g/L[3] |
| Cefmenoxime Hydrochloride | Very slightly soluble[1] |
| This compound | More soluble than the acid and hydrochloride forms, but specific data is limited. |
Q2: How does pH affect the stability and solubility of this compound?
Q3: What are some effective methods to prevent the precipitation of this compound?
Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of this compound:
-
Use of Co-solvents: While Cefmenoxime hydrochloride is practically insoluble in ethanol, certain co-solvents at appropriate concentrations can increase the solubility of poorly soluble drugs.[1] However, their use requires careful optimization to avoid precipitation upon dilution in aqueous media.
-
Addition of Surfactants: Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles that encapsulate the drug molecules. Non-ionic surfactants such as Tween 80® and Triton X-100® have been shown to be effective in enhancing the solubility of other cephalosporins.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent solubility and stability. This is a widely used technique for poorly soluble drugs.
Q4: Are there any specific excipients that can be used to stabilize this compound solutions?
While specific studies on this compound are scarce, research on similar cephalosporins suggests that certain excipients can improve stability. For instance, forming complexes with molecules like arabinogalactan or the disodium salt of glycyrrhizic acid has been shown to enhance the solubility and stability of cefixime.
Experimental Protocols
Protocol 1: Basic Solubility Determination (Shake-Flask Method)
This protocol provides a fundamental method for determining the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound powder
-
Selected aqueous medium (e.g., purified water, phosphate buffer of a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous medium.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Repeat the process at different pH values and temperatures to build a solubility profile.
Protocol 2: Preparation of a this compound Formulation with a Solubilizing Excipient (Example: Cyclodextrin)
This protocol outlines a general procedure for preparing a this compound formulation using a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer solution (at the desired pH)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare the aqueous buffer solution at the desired pH.
-
In a volumetric flask, dissolve a calculated amount of the cyclodextrin in the buffer solution with gentle stirring.
-
Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. The formation of the inclusion complex may take some time.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
The resulting solution can then be further analyzed for its physical and chemical stability over time.
Visualizations
Factors Influencing this compound Precipitation
Caption: Key factors contributing to the precipitation of this compound in aqueous solutions.
Experimental Workflow for Preventing Precipitation
Caption: A systematic workflow for developing a stable this compound aqueous formulation.
References
Impact of serum protein binding on Cefmenoxime sodium in vitro activity
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum protein binding on the in vitro activity of Cefmenoxime sodium. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is serum protein binding and why is it critical for Cefmenoxime's in vitro activity?
Serum protein binding is the reversible interaction of a drug with proteins in the blood plasma, primarily albumin for acidic drugs like Cefmenoxime.[1][2] This process is critical because it is widely accepted that only the unbound, or "free," fraction of the drug is microbiologically active.[1][3] The bound fraction is a pharmacokinetically inactive reservoir that cannot diffuse to the site of action to exert its antibacterial effect.[1] Therefore, understanding the extent of protein binding is essential for correctly interpreting in vitro susceptibility data and translating it to potential in vivo efficacy.
Q2: How does the presence of serum or albumin in my culture medium affect the Minimum Inhibitory Concentration (MIC) of Cefmenoxime?
The presence of serum or albumin in your culture medium will typically lead to an increase in the observed MIC of Cefmenoxime.[4][5] This is because a portion of the drug binds to the proteins, reducing the free concentration available to inhibit bacterial growth.[5] A higher total drug concentration is therefore required to achieve the same free concentration that would be inhibitory in a protein-free medium like standard Mueller-Hinton Broth (MHB).[4]
Q3: What is the reported serum protein binding percentage for Cefmenoxime?
The degree of protein binding for cephalosporins can be variable.[2] Studies on Cefmenoxime have shown that its protein binding in patients can differ significantly from values observed in healthy subjects.[6][7] Furthermore, factors such as low albumin levels in critically ill patients can reduce the overall level of protein binding.[2] It is not advisable to rely on a single literature value; instead, it is best practice to measure the free, active concentrations directly within your experimental system.[8]
Q4: Which experimental methods are used to determine the free fraction of Cefmenoxime?
Several methods can be used to quantify the protein binding of antimicrobials. The most common and reliable techniques include:
-
Equilibrium Dialysis: Considered a gold-standard method.[3]
-
Ultrafiltration: A widely used technique that separates free drug by passing the sample through a semipermeable membrane.[3][9]
-
Microdialysis: A technique that can be used for in vitro measurements and has shown comparable outcomes to other methods.[3][8]
Troubleshooting Guide
Problem: My MIC values for Cefmenoxime are significantly higher and more variable in serum-supplemented media compared to standard Mueller-Hinton Broth (MHB).
-
Cause: This is an expected outcome. The proteins in the serum bind to Cefmenoxime, reducing the free, active concentration of the drug. The variability can stem from differences in protein concentration between serum batches, the type of serum used (e.g., human vs. animal), and the intrinsic antibacterial properties of the serum itself.[4][8]
-
Solution:
-
Standardize Your Protein Source: Use a consistent source and concentration of protein, such as 4 g/dL (40 g/L) Human Serum Albumin (HSA), to reduce variability.[4] Using human-derived proteins is crucial for mimicking in vivo conditions in humans, as animal proteins can exhibit different binding characteristics.[4][8]
-
Measure Free Drug Concentration: Instead of relying on total concentration, implement a method like ultrafiltration or equilibrium dialysis to measure the unbound Cefmenoxime concentration. The antibacterial effect should correlate with this free fraction.[8]
-
Run Appropriate Controls: Always include a control with the serum-supplemented medium without the antibiotic to check for any intrinsic antibacterial or growth-inhibiting effects of the serum itself.[4]
-
Problem: I am observing bacterial growth inhibition in my control wells (medium + serum, no Cefmenoxime).
-
Cause: Serum can have intrinsic antibacterial properties that inhibit or impair bacterial growth, complicating the interpretation of MIC results.[4]
-
Solution:
-
Heat-Inactivate the Serum: Heat inactivation (typically at 56°C for 30 minutes) can denature complement and other heat-labile components that may have antibacterial activity.
-
Use Purified Albumin: As an alternative to whole serum, use Mueller-Hinton Broth supplemented with a standardized concentration of purified Human Serum Albumin (e.g., 4 g/dL). This provides a protein source for binding studies without the confounding antibacterial effects of whole serum.[4]
-
Quantify the Effect: Assess the bacterial growth kinetics in serum-supplemented media versus standard broth to understand the degree of growth impairment caused by the serum alone.
-
Problem: My results using Fetal Bovine Serum (FBS) are different from those reported in studies using Human Serum (HS) or Human Serum Albumin (HSA).
-
Cause: Protein binding can be species-specific. Binding characteristics of drugs to bovine serum albumin can differ substantially from binding to human serum albumin.[8]
-
Solution: For research intended to be translated to human clinical applications, the use of human serum or purified HSA is strongly recommended to ensure the protein binding data is relevant.[4] If using animal serum is unavoidable, acknowledge this limitation and avoid direct extrapolation of the results to humans.
Data Presentation
Table 1: Expected Trend in Cefmenoxime MIC Values with and without Serum Proteins
| Medium | Protein Content | Expected MIC Result | Rationale |
| Mueller-Hinton Broth (MHB) | None | Baseline MIC | Represents the intrinsic activity of the drug against the microorganism.[4] |
| MHB + 4% Human Serum Albumin (HSA) | 4 g/dL Albumin | Increased MIC | A significant portion of Cefmenoxime is bound to albumin, reducing the free drug concentration.[4] |
| MHB + 50% Human Serum | High | Markedly Increased MIC & Potential Variability | High protein concentration leads to extensive drug binding. Intrinsic antibacterial factors in serum may also affect results.[4] |
Table 2: Comparison of Methods for Determining Protein Binding
| Method | Principle | Advantages | Disadvantages |
| Equilibrium Dialysis | Drug solution and protein solution are separated by a semipermeable membrane. At equilibrium, the free drug concentration is equal on both sides. | Gold standard, high accuracy.[3] | Time-consuming (can take 24+ hours). |
| Ultrafiltration | A pressure gradient forces the solvent and free drug through a filter that retains the protein and protein-bound drug. | Fast, relatively simple procedure.[9] | Potential for nonspecific binding of the drug to the filter membrane. |
| Microdialysis | A small, semipermeable probe is placed in the sample. Free drug diffuses across the membrane into a collection fluid. | Can be used for in vitro and in vivo measurements, provides dynamic information.[8] | Requires specialized equipment and calibration. |
Experimental Protocols
Protocol 1: Determining the MIC of Cefmenoxime in Serum-Supplemented Medium
This protocol is based on the standard broth microdilution method.[10][11]
-
Prepare Media:
-
Test Medium: Prepare cation-adjusted Mueller-Hinton Broth (MHB) supplemented with 4% (4 g/dL) sterile Human Serum Albumin (HSA). Ensure the final pH is 7.2-7.4.
-
Control Medium: Prepare standard cation-adjusted MHB.
-
-
Prepare Cefmenoxime Stock: Prepare a high-concentration stock solution of this compound in a suitable sterile solvent (e.g., sterile water).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefmenoxime stock solution using the Test Medium to achieve the desired final concentration range. Prepare a separate plate using the Control Medium.
-
Prepare Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Cefmenoxime dilutions.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Well with medium only (no bacteria, no drug).
-
Growth Control: Well with medium and bacteria (no drug).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determine MIC: The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible bacterial growth.[11] Compare the MIC obtained in the HSA-supplemented medium to the MIC from the standard MHB plate.
Protocol 2: Overview of Protein Binding Determination by Ultrafiltration
-
Preparation: Prepare solutions of Cefmenoxime in pooled human serum (or HSA solution) at various clinically relevant concentrations.
-
Incubation: Incubate the drug-serum mixtures at 37°C for a set period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Centrifugation: Transfer an aliquot of the mixture to an ultrafiltration device (e.g., a centrifugal filter unit with a specific molecular weight cutoff).
-
Separation: Centrifuge the device according to the manufacturer's instructions. The centrifugation forces the solvent and unbound drug (the ultrafiltrate) through the membrane, while the protein and bound drug are retained.
-
Quantification: Accurately measure the concentration of Cefmenoxime in the ultrafiltrate (free concentration) and in the original solution (total concentration) using a validated analytical method such as HPLC.[6]
-
Calculation:
-
Percent Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Workflow for MIC determination in serum-supplemented media.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 3. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of cephalosporins with human serum albumin: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protein binding on cefmenoxime steady-state kinetics in critical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
Cefmenoxime sodium stability challenges under acidic and alkaline pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefmenoxime sodium. The following information addresses common stability challenges encountered under acidic and alkaline pH conditions during laboratory experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected stability of this compound at different pH levels?
This compound, like many cephalosporins, exhibits pH-dependent stability. It is generally more stable in acidic to neutral conditions and degrades rapidly in alkaline environments.[1][2] The optimal pH range for the stability of similar cephalosporins has been found to be between 4.3 and 6.2.[3][4] Under alkaline conditions, the degradation of cephalosporins is significantly faster and more pronounced compared to acidic or neutral conditions.[2]
FAQ 2: What are the primary degradation products of cefmenoxime under acidic and alkaline conditions?
The degradation of cefmenoxime involves the cleavage of the β-lactam ring, a characteristic feature of cephalosporin degradation.[4][5] Under acidic conditions, cephalosporins can form lactones through intramolecular cyclization.[6] In alkaline environments, the primary degradation pathway often involves the hydrolysis of the β-lactam ring, leading to the formation of β-lactam ring-opened products.[6] For cefmenoxime specifically, E-isomers and Δ³-isomers have been identified as major degradation metabolites.[1]
FAQ 3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[1][7][8] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API). Key parameters for a typical HPLC method are outlined in the experimental protocols section below.
Troubleshooting Guide
Problem 1: I am observing unexpectedly rapid degradation of my this compound solution, even at a neutral pH.
-
Possible Cause 1: Temperature Effects. The stability of cefmenoxime is also temperature-dependent. Higher temperatures can accelerate degradation even at a seemingly stable pH.[2]
-
Troubleshooting Tip: Ensure your solutions are stored at recommended temperatures (e.g., 4°C for short-term storage) and that experiments are conducted under controlled temperature conditions.
-
-
Possible Cause 2: Buffer Effects. Certain buffer systems can catalyze the degradation of cephalosporins. For instance, carbonate and borate buffers have been shown to increase the degradation rates of cefotaxime, a similar cephalosporin.[5]
-
Troubleshooting Tip: If possible, use a buffer system that is known to be non-catalytic, such as a phosphate buffer.[7] If you must use a specific buffer, run a control experiment to assess its impact on cefmenoxime stability.
-
Problem 2: My HPLC results show multiple unexpected peaks, and I'm unsure if they are degradation products.
-
Possible Cause: Complex Degradation Pathway. Cefmenoxime can degrade into several products, especially under forced degradation conditions (e.g., strong acid or base, high temperature).[1][9]
-
Troubleshooting Tip: To confirm if the peaks are degradation products, perform a forced degradation study. Expose a sample of this compound to harsh conditions (e.g., 0.1 N HCl or 0.1 N NaOH) and analyze the resulting solution by HPLC.[10][11] The appearance and growth of the new peaks over time will help confirm their identity as degradation products. Further characterization can be performed using techniques like LC-MS/MS to identify the structures of these products.[1][9]
-
Data Presentation
Table 1: pH-Dependent Degradation of a Similar Cephalosporin (Cefquinome Sulfate)
| pH | Degradation after 60 hours (%) | Degradation after 120 hours (%) |
| 2.0 | 6.55 | 14.3 |
| 6.8 | ~10 | ~18 |
| 7.6 | 14.24 | 21.3 |
| 9.0 | 83.84 | >95 |
Data adapted from a study on Cefquinome Sulfate, which shows a similar stability profile to other cephalosporins.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[10][12]
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid (HCl).[10][13]
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 7 hours).[10]
-
Withdraw samples at different time points, neutralize with an appropriate base (e.g., 0.1 N NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide (NaOH).[10][13]
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a shorter period due to faster degradation (e.g., 30 minutes to 8 hours).[10]
-
Withdraw samples at different time points, neutralize with an appropriate acid (e.g., 0.1 N HCl), and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze cefmenoxime and its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a phosphate buffer (pH 6.8) and methanol in a ratio of 75:25 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength of 289 nm.[7]
-
Injection Volume: 20 µL.[13]
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of cefmenoxime under acidic and alkaline conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Characterization of Impurities from Cefmenoxime Sodium Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in Cefmenoxime sodium synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound synthesis?
A1: During the synthesis of this compound, several types of impurities can be generated. These can be broadly categorized as:
-
Process-related impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions.
-
Isomers: Geometric isomers, such as the E-isomer and Δ3-isomer of Cefmenoxime, are common.[1][2]
-
Degradation products: Cefmenoxime is susceptible to degradation under various stress conditions like hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[3]
-
Polymeric impurities: Dimerization and polymerization of Cefmenoxime molecules can occur, which can be a concern for allergenicity.[4]
Q2: What are the primary analytical techniques used to characterize this compound impurities?
A2: The most common and effective analytical techniques for the characterization of this compound impurities are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for the separation and quantification of known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are crucial for the identification of unknown impurities by providing molecular weight and structural information through fragmentation patterns.[1][2]
-
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, enabling the determination of elemental compositions of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities, providing detailed information about the molecular structure.
Q3: How can I differentiate between the Z-isomer (Cefmenoxime) and its E-isomer impurity?
A3: The Z- and E-isomers of Cefmenoxime can be differentiated by their chromatographic retention times and their mass spectral fragmentation patterns. Typically, the E-isomer will have a different retention time on a reversed-phase HPLC column compared to the Z-isomer (Cefmenoxime). Their mass spectra may also show subtle differences in the relative abundance of certain fragment ions. For unequivocal identification, 1D and 2D NMR spectroscopy can be used to confirm the stereochemistry.
Troubleshooting Guides
HPLC Analysis
Q4: I am seeing poor peak shape (tailing or fronting) for my this compound sample in HPLC. What could be the cause?
A4: Poor peak shape in HPLC analysis of this compound can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the amine groups in Cefmenoxime, causing peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength to minimize these interactions. Using a highly deactivated column can also help.
-
Mismatched Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Try replacing the column with a new one.
Q5: My retention times for Cefmenoxime and its impurities are shifting between injections. What should I check?
A5: Retention time shifts can be frustrating. Here are some common causes and solutions:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts. Ensure your mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution. Ensure the column is adequately equilibrated between runs.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time variability.
Q6: I am observing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?
A6: Ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks. Use high-purity solvents and reagents.
-
Carryover from Previous Injections: If a highly concentrated sample was injected previously, remnants can elute in subsequent runs. Implement a robust needle wash protocol and inject a blank run to check for carryover.
-
Sample Degradation: Cefmenoxime can degrade in the autosampler over time. Ensure your samples are kept cool and are analyzed within a reasonable timeframe.
-
System Contamination: Contamination anywhere in the HPLC system (e.g., injector, tubing, detector flow cell) can lead to ghost peaks. A systematic cleaning of the system may be required.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Impurities
This protocol outlines a general method for the separation of this compound and its related impurities using reversed-phase HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: Alltima C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of water, acetonitrile, and an acidic modifier (e.g., acetic acid or formic acid). A typical starting point is a ratio of 85:15:1 (Water:Acetonitrile:Acetic Acid).[2] The exact ratio may need to be optimized for your specific separation. A gradient elution may be necessary to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the Cefmenoxime peak based on its retention time, which can be confirmed by injecting a reference standard.
-
Quantify impurities by comparing their peak areas to the peak area of the Cefmenoxime reference standard (using relative response factors if known) or by using external standards of the impurities if available.
-
Protocol 2: LC-MS/MS Characterization of Unknown Impurities
This protocol provides a framework for the identification of unknown impurities using LC-MS/MS.
-
Liquid Chromatography (LC) Conditions:
-
Use the HPLC conditions described in Protocol 1 or a method optimized for MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium formate).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for Cefmenoxime and its impurities.[2]
-
Full Scan (MS1): Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 amu) to determine the molecular weights of the eluting compounds.
-
Tandem MS (MS/MS or MSn): Perform fragmentation of the molecular ions of the unknown impurities to obtain structural information. This can be done through collision-induced dissociation (CID).
-
Data Analysis:
-
Propose elemental compositions for the molecular ions based on accurate mass measurements (if using HR-MS).
-
Interpret the fragmentation patterns to deduce the structure of the unknown impurities. Compare the fragmentation of the impurities to that of the Cefmenoxime parent drug to identify structural similarities and modifications.
-
-
Data Presentation
Table 1: Common Impurities in this compound and their Characterization Data
| Impurity Name/Type | Potential Source | Typical Analytical Method for Identification | Key Identification Parameters |
| E-isomer of Cefmenoxime | Synthesis | HPLC-UV, LC-MS | Different retention time from Cefmenoxime, similar m/z, distinct fragmentation pattern.[2] |
| Δ3-isomer of Cefmenoxime | Degradation (isomerization) | HPLC-UV, LC-MS | Different retention time from Cefmenoxime, similar m/z, characteristic fragment ions.[2] |
| Dimer Impurity | Degradation (polymerization) | Preparative HPLC, HR-MS, NMR | Molecular weight approximately double that of Cefmenoxime, specific NMR signals indicating the linkage point. |
| Process-Related Impurity (e.g., 7-ACA) | Starting Material | HPLC-UV, LC-MS | Retention time and mass spectrum matching the 7-ACA reference standard. |
| Degradation Product (e.g., hydrolyzed product) | Hydrolysis | LC-MS | Molecular weight corresponding to the addition of a water molecule and/or cleavage of the β-lactam ring. |
Mandatory Visualizations
Caption: Cefmenoxime synthesis and potential impurity formation points.
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
Cefmenoxime Sodium vs. Cefotaxime: A Comparative Analysis of In Vitro Activity
In the landscape of third-generation cephalosporins, both cefmenoxime and cefotaxime have established roles in combating a wide spectrum of bacterial infections. Their efficacy is rooted in their potent in vitro activity against a variety of Gram-positive and Gram-negative pathogens. This guide provides a detailed comparative analysis of the in vitro activity of cefmenoxime sodium and cefotaxime, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both cefmenoxime and cefotaxime are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] This process is initiated by their binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][5] The binding of these cephalosporins to PBPs inactivates the enzymes, thereby halting the cross-linking of the peptidoglycan chains. This disruption of the cell wall integrity leads to cell lysis and ultimately, bacterial death.[2] Due to the syn-configuration of its methoxyimino moiety, cefotaxime exhibits stability against many beta-lactamase enzymes, which are a common cause of bacterial resistance to beta-lactam antibiotics.[2] Cefmenoxime is also stable in the presence of various beta-lactamases.[1]
Mechanism of action for Cefmenoxime and Cefotaxime.
Comparative In Vitro Activity: MIC Data
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the comparative MIC values for cefmenoxime and cefotaxime against a range of clinically relevant bacteria. The data indicates that both antibiotics exhibit similar and potent activity against many of the tested organisms.[6][7]
| Bacterial Species | Cefmenoxime MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Enterobacteriaceae | 0.12 - 8 (MIC90) | ≤ 0.5 (inhibits >90%) |
| Escherichia coli | 0.024 - 3.13 | - |
| Klebsiella pneumoniae | 0.024 - 3.13 | - |
| Proteus mirabilis | 0.024 - 3.13 | - |
| Enterobacter aerogenes | 0.024 - 3.13 | - |
| Serratia marcescens | 6.25 (MIC90) | - |
| Staphylococcus aureus | 4 (MIC90) | 1.1 - 1.9 (MIC50) |
| Streptococcus pneumoniae | 0.015 (MIC90) | ≤0.007 - 8 |
| Streptococcus pyogenes | 0.06 (MIC90) | - |
| Haemophilus influenzae | 0.06 (MIC90) | ≤0.007 - 0.5 |
| Neisseria gonorrhoeae | ≤ 0.015 | ≤ 0.015 |
| Pseudomonas aeruginosa | 16 (MIC50) | 19 (MIC50) |
| Acinetobacter spp. | 16 (MIC50) | 18 (MIC50) |
| Bacteroides fragilis | 16 (MIC50) | 5.3 (MIC50) |
Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Studies have shown that cefmenoxime is as active as cefotaxime against Neisseria gonorrhoeae, including beta-lactamase-producing strains, with both inhibiting all isolates at a concentration of ≤0.015 µg/ml.[8][9][10] For Enterobacteriaceae, the MIC90 of cefmenoxime ranges from 0.12 to 8 µg/ml.[11] Cefotaxime generally inhibits over 90% of enteric bacilli at concentrations of ≤ 0.5 µg/ml.[12] Against Staphylococcus aureus, the MIC90 for cefmenoxime is 4 µg/ml[11], while the MIC50 for cefotaxime is between 1.1-1.9 µg/ml.[12] Both antibiotics demonstrate high activity against Streptococcus pneumoniae and Haemophilus influenzae.[11] However, both show less activity against Pseudomonas aeruginosa, Acinetobacter species, and Bacteroides fragilis.[11]
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new antimicrobial agents. The following outlines a generalized workflow for determining the MIC of cefmenoxime and cefotaxime.
Generalized workflow for MIC determination.
Key Experimental Methodologies:
1. Bacterial Strain Selection and Preparation:
-
A diverse panel of clinically relevant bacterial isolates is selected.
-
Isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) to obtain pure colonies.
-
A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
2. Antibiotic Preparation:
-
Stock solutions of this compound and cefotaxime are prepared in a suitable solvent.
-
Serial twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
The final inoculum concentration in each well is typically 5 x 10^5 CFU/mL.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is assessed by visual inspection of the microtiter plates.
5. Quality Control:
-
Reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are included in each experiment to ensure the accuracy and reproducibility of the results.
The primary methods for determining MIC values are broth microdilution and agar dilution. The choice of method can depend on the specific research question and the resources available. Both methods, when performed according to standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), provide reliable and comparable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefotaxime - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action, antimicrobial activity, pharmacology, adverse effects, and clinical efficacy of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefotaxime | C16H17N5O7S2 | CID 5742673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of cefmenoxime (SCE-1365) and newer cephalosporin derivatives of clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in Vitro Activities of Cefmenoxime (SCE-1365) and Newer Cephalosporin Derivatives of Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of cefmenoxime, cefotaxime, cefuroxime, cefoxitin, and penicillin against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of cefmenoxime, cefotaxime, cefuroxime, cefoxitin, and penicillin against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefmenoxime Sodium Versus Ceftriaxone: A Preclinical Efficacy Comparison in Animal Models
In the landscape of third-generation cephalosporins, both cefmenoxime and ceftriaxone have demonstrated potent broad-spectrum activity against a wide range of bacterial pathogens. For researchers and drug development professionals, understanding the nuanced differences in their efficacy within preclinical animal models is crucial for informing clinical trial design and potential therapeutic applications. This guide provides an objective comparison of cefmenoxime and ceftriaxone, focusing on their performance in various animal infection models, supported by experimental data and detailed methodologies.
In Vivo Efficacy: A Head-to-Head Comparison in a Rabbit Endocarditis Model
A study directly comparing cefmenoxime and ceftriaxone in a rabbit model of Escherichia coli endocarditis revealed a significant advantage for ceftriaxone, primarily attributed to its pharmacokinetic profile.[1] Although both drugs exhibited similar in vitro killing rates, ceftriaxone's longer elimination half-life resulted in superior in vivo efficacy.[1]
Table 1: Comparative Efficacy of Cefmenoxime and Ceftriaxone in a Rabbit Model of E. coli Endocarditis
| Parameter | Cefmenoxime | Ceftriaxone | Reference |
| Bacterial Titer (log10 CFU/g of vegetation) | |||
| 15 mg/kg twice a day | 4.82 ± 3.2 | 3.08 ± 1.1 | [1] |
| 30 mg/kg single daily injection | Ineffective (regrowth) | Effective (no regrowth) | [1] |
| Pharmacokinetic Parameters | |||
| Elimination Half-life (hours) | 1.3 ± 0.4 | 2.8 ± 0.45 | [1] |
| In Vitro Susceptibility (MBC, µg/mL) | 0.125 | 0.06 | [1] |
Experimental Protocol: Rabbit Endocarditis Model
-
Animal Model: Rabbits were used to establish a model of aortic valve endocarditis.
-
Bacterial Strain: The infection was induced with an Escherichia coli strain.
-
Induction of Endocarditis: A catheter was inserted through the right carotid artery into the left ventricle to induce sterile vegetations on the aortic valve. After 24 hours, the animals were infected intravenously with the E. coli strain.
-
Treatment Regimen: Treatment was initiated 24 hours after infection and continued for four days. The antibiotics were administered at dosages of 15 mg/kg twice a day or a single daily injection of 30 mg/kg.[1]
-
Efficacy Evaluation: The primary endpoint was the bacterial titer in the aortic valve vegetations, measured in log10 colony-forming units (CFU) per gram of tissue.[1]
Efficacy of Cefmenoxime in Murine Infection Models
Cefmenoxime has demonstrated significant therapeutic activity in various mouse infection models, showcasing its high in vitro activity translating to in vivo protection.[2]
Table 2: Therapeutic Efficacy of Cefmenoxime in Systemic and Localized Mouse Infection Models
| Infection Model | Pathogen | Endpoint | Cefmenoxime Efficacy | Reference |
| Systemic Infection (Intraperitoneal) | Wide variety of gram-positive and gram-negative bacteria | Protection/Survival | High degree of protection observed | [2] |
| Respiratory Tract Infection | Klebsiella pneumoniae | Therapeutic Activity | Good therapeutic activity | [2] |
| Urinary Tract Infection | Proteus mirabilis | Therapeutic Activity | Good therapeutic activity | [2] |
Experimental Protocol: Mouse Infection Models
-
Animal Model: Mice were utilized for these studies.
-
Infection Routes: Infections were induced intraperitoneally for systemic infections, intratracheally for respiratory tract infections, and intraurethrally for urinary tract infections.
-
Bacterial Strains: A variety of gram-positive and gram-negative bacteria were used, including Klebsiella pneumoniae and Proteus mirabilis.[2]
-
Efficacy Evaluation: The efficacy of cefmenoxime was assessed based on the degree of protection against mortality in systemic infections and its therapeutic activity in localized infections.[2]
Efficacy of Ceftriaxone in Murine Infection Models
Ceftriaxone has been extensively studied in various mouse models, demonstrating efficacy against both susceptible and resistant bacterial strains, with its longer half-life being a key determinant of its success.[3][4]
Table 3: Therapeutic Efficacy of Ceftriaxone in Mouse Pneumonia and Gonorrhea Models
| Infection Model | Pathogen | Dosing Regimen | Outcome | Reference |
| Pneumonia (Leukopenic mice) | Penicillin- and cephalosporin-resistant Streptococcus pneumoniae | 100 or 200 mg/kg every 12h | >80% cumulative survival rate | [3] |
| Genital Tract Infection | ESC-susceptible Neisseria gonorrhoeae FA1090 | 5 mg/kg (single dose) | 100% efficacy (clearance of infection) | [4][5] |
| Genital Tract Infection | ESC-resistant Neisseria gonorrhoeae H041 | 120 mg/kg (fractionated, TIDq8h) | 90% of mice cleared the infection | [5] |
Experimental Protocol: Mouse Pneumonia Model
-
Animal Model: Leukopenic mice were used to model infection in immunocompromised hosts.
-
Bacterial Strains: Two highly penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae were used.
-
Induction of Pneumonia: A bacterial suspension was instilled transtracheally to induce pneumonia.
-
Treatment Regimen: Ceftriaxone was administered at doses of 50, 100, or 200 mg/kg every 12 hours.[3]
-
Efficacy Evaluation: The primary outcome measure was the cumulative survival rate over the course of the experiment.[3]
Experimental Protocol: Mouse Gonorrhea Model
-
Animal Model: Estradiol-treated female mice were used to establish genital tract infection.
-
Bacterial Strains: Both extended-spectrum cephalosporin (ESC)-susceptible (FA1090) and ESC-resistant (H041) strains of Neisseria gonorrhoeae were used.
-
Induction of Infection: Mice were vaginally inoculated with the bacterial strains.
-
Treatment Regimen: Ceftriaxone was administered as a single intraperitoneal dose for the susceptible strain and as a fractionated dose (three times a day every 8 hours) for the resistant strain.[4][5]
-
Efficacy Evaluation: Efficacy was determined by the clearance of infection, assessed by vaginal swabbing and culture.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the in vivo efficacy of antibiotics in animal models, based on the methodologies described in the cited studies.
Caption: A generalized workflow for preclinical evaluation of antibiotic efficacy in animal infection models.
Conclusion
Based on the available preclinical data from animal models, both cefmenoxime and ceftriaxone are effective third-generation cephalosporins. However, ceftriaxone's longer elimination half-life provides a distinct pharmacokinetic advantage, leading to superior in vivo efficacy, particularly in models of severe infection like endocarditis.[1] This allows for less frequent dosing and better maintenance of therapeutic concentrations above the minimum bactericidal concentration.[1] Cefmenoxime demonstrates robust efficacy in various infection models, but its shorter half-life may necessitate more frequent administration to achieve comparable outcomes to ceftriaxone. The choice between these agents in a research or development context should consider the specific pathogen, the site of infection, and the desired pharmacokinetic/pharmacodynamic profile.
References
- 1. Comparative efficacy of cefotiam, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefmenoxime
For researchers and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Cefmenoxime, a third-generation cephalosporin, with other beta-lactam antibiotics, supported by experimental data and detailed methodologies. We delve into the mechanisms of resistance and the patterns of cross-resistance to inform both clinical and research strategies.
Cefmenoxime: An Overview
Cefmenoxime is a semisynthetic, broad-spectrum beta-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] Its bactericidal activity is achieved through high affinity for penicillin-binding proteins (PBPs).[1][2] Like other third-generation cephalosporins, it demonstrates potent activity against a wide range of Gram-negative and Gram-positive pathogens and is notably stable against hydrolysis by many common beta-lactamases, enzymes that are a primary mechanism of resistance to other beta-lactams like penicillins.[1][3]
Mechanisms of Beta-Lactam Resistance
Bacterial resistance to beta-lactam antibiotics is a complex phenomenon driven by several key mechanisms. Cross-resistance occurs when a single mechanism confers resistance to multiple antibiotics.[4] Understanding these pathways is crucial for predicting the efficacy of an antibiotic against a resistant strain.
-
Enzymatic Degradation: The production of beta-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[5][6] While Cefmenoxime is stable against many common plasmid-mediated beta-lactamases (like TEM), some chromosomally mediated enzymes can hydrolyze it.[7]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.[6] This is a primary mechanism of resistance in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that antibiotics must cross.[6] Mutations leading to the loss or modification of porin channels, which act as entry points for drugs, can decrease intracellular antibiotic concentration and lead to resistance.[6] This is particularly relevant for resistance to carbapenems in Pseudomonas aeruginosa.[9]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its PBP target.[5]
Comparative In Vitro Activity of Cefmenoxime
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the comparative in vitro activity of Cefmenoxime and other beta-lactams against various clinically relevant bacteria. Data is presented as MIC₉₀, the concentration required to inhibit the growth of 90% of isolates.
Table 1: Activity Against Gram-Negative Bacteria
| Organism | Cefmenoxime (µg/mL) | Cefotaxime (µg/mL) | Ceftazidime (µg/mL) | Moxalactam (µg/mL) |
| Escherichia coli | ≤0.4 | Similar | Similar | Similar |
| Klebsiella spp. | ≤0.4 | Similar | Similar | Similar |
| Enterobacter cloacae | Less Active | Less Active | Less Active | More Active |
| Serratia spp. | Active | Less Active | Less Active | Less Active |
| Morganella morganii | 0.1 | Less Active | Less Active | Less Active |
| Proteus vulgaris | Active | Less Active | Less Active | Less Active |
| Neisseria gonorrhoeae (β-lactamase +/-) | ≤0.03 | ≤0.03 | - | - |
| Haemophilus influenzae (β-lactamase +/-) | ≤0.06 | - | - | - |
| Pseudomonas aeruginosa | >100 (Resistant) | >100 (Resistant) | Active | >100 (Resistant) |
Data synthesized from multiple sources.[7][10][11][12]
Table 2: Activity Against Gram-Positive Bacteria
| Organism | Cefmenoxime (µg/mL) | Cefotaxime (µg/mL) | Moxalactam (µg/mL) | Cephalothin (µg/mL) |
| Staphylococcus aureus | 2.0 - 4.0 | More Active | Less Active | - |
| Streptococcus pneumoniae | 0.015 | Similar | - | - |
| Streptococcus pyogenes | 0.06 | Similar | - | - |
| Streptococcus faecalis (Enterococcus) | Not Active | Not Active | Not Active | Not Active |
Data synthesized from multiple sources.[7][10][12]
Analysis of Cross-Resistance:
-
High Cross-Resistance with Third-Generation Cephalosporins: Studies consistently show that the in vitro activity of Cefmenoxime is very similar to other third-generation cephalosporins, particularly cefotaxime, ceftizoxime, and moxalactam.[7][10] This suggests a high likelihood of cross-resistance among these agents, meaning bacteria resistant to one are often resistant to the others.[10]
-
Activity Against Penicillin-Resistant Strains: Cefmenoxime is effective against beta-lactamase-producing strains of H. influenzae and N. gonorrhoeae that are resistant to penicillins.[10][11] This is due to its stability against the types of beta-lactamases these organisms produce.[7]
-
Lack of Cross-Resistance with Anti-Pseudomonal Agents: Cefmenoxime shows poor activity against P. aeruginosa.[7][12] Interestingly, some studies have identified P. aeruginosa strains that are resistant to carbapenems (like imipenem) but remain susceptible to broad-spectrum cephalosporins like ceftazidime.[9][13] This specific resistance pattern is often due to the loss of the OprD porin, which selectively affects carbapenem entry without impacting cephalosporins.[9]
-
Resistance in Staphylococci: While active against S. aureus, Cefmenoxime is slightly less potent than cefotaxime.[7] Resistance in staphylococci is typically mediated by altered PBPs (e.g., PBP2a in MRSA), which confers broad resistance to most beta-lactams, including Cefmenoxime.[8]
Experimental Protocols for Assessing Cross-Resistance
The evaluation of cross-resistance relies on standardized and reproducible laboratory methods. The following protocols are fundamental to these studies.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antibiotic against a bacterial isolate.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[14]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14][15]
Protocol 2: Cross-Resistance Assay
This involves testing isolates with known resistance to one antibiotic against a panel of other antibiotics.
-
Isolate Selection: Select bacterial isolates that have been confirmed to be resistant to a specific beta-lactam antibiotic (e.g., ampicillin) through initial MIC testing.
-
Susceptibility Testing: Perform susceptibility testing for the selected resistant isolates against a panel of other beta-lactam antibiotics (e.g., Cefmenoxime, cefotaxime, imipenem) using the MIC determination method described above or the disk diffusion (Kirby-Bauer) method.[14]
-
Data Analysis: Compare the MIC values or zone diameters for the panel of antibiotics. Cross-resistance is indicated if the isolate is resistant to multiple agents. Collateral sensitivity (increased susceptibility to another drug) can also be observed.[4]
Conclusion
Cefmenoxime demonstrates a resistance profile characteristic of a third-generation cephalosporin. Its key strengths lie in its stability against many beta-lactamases, providing an advantage over older penicillins and cephalosporins. However, it exhibits significant in vitro similarity and thus a high potential for cross-resistance with other third-generation cephalosporins like cefotaxime.[3][10] Resistance mechanisms such as the production of extended-spectrum β-lactamases (ESBLs) or alterations in PBPs will typically confer resistance to Cefmenoxime and its class counterparts.[16] Conversely, specific resistance mechanisms, such as porin loss affecting carbapenems in P. aeruginosa, do not necessarily lead to cross-resistance with Cefmenoxime, highlighting the importance of understanding the precise molecular basis of resistance when selecting therapeutic options.[9] This guide underscores the necessity of continuous surveillance and detailed mechanistic studies to navigate the evolving challenge of beta-lactam resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]
- 3. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infectionsinsurgery.org [infectionsinsurgery.org]
- 6. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity and beta-lactamase stability of cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. affects beta-lactam resistance: Topics by Science.gov [science.gov]
- 9. Carbapenem-resistant and cephalosporin-susceptible: a worrisome phenotype among Pseudomonas aeruginosa clinical isolates in Brazil | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 10. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of cefmenoxime, cefotaxime, cefuroxime, cefoxitin, and penicillin against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbapenem-resistant and cephalosporin-susceptible Pseudomonas aeruginosa: a notable phenotype in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Assay for Cefmenoxime Sodium in Accordance with ICH Guidelines
This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) assay for Cefmenoxime sodium, tailored for researchers, scientists, and drug development professionals. The methodologies and validation parameters are established in alignment with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the analytical method.
Comparative HPLC Methods for Cephalosporin Analysis
While a specific validated HPLC assay for this compound is not abundantly available in public literature, methods for structurally similar third-generation cephalosporins provide a strong basis for its analysis. The presented method is adapted from established protocols for related compounds and is subjected to rigorous validation as per ICH Q2(R1) guidelines.
Table 1: Comparison of Chromatographic Conditions for Related Cephalosporins
| Parameter | Proposed Method for this compound | Method for Cefotaxime Sodium[1][2] | Method for Cefixime Trihydrate[3] |
| Stationary Phase | Alltima C18 (250 x 4.6 mm, 5 µm) | Zorbax C18 (250 x 4.6 mm, 5µm) | Phenomenex Luna ODS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetic Acid: Acetonitrile (85:1:15, v/v/v) | Phosphate Buffer (pH 7.4): Acetonitrile (80:20, v/v) | Phosphate Buffer (pH 6.8): Methanol (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 287 nm |
| Temperature | Ambient | Ambient | Ambient |
Experimental Workflow and Validation Protocol
The validation of the HPLC method for this compound follows a structured workflow to assess its suitability for its intended purpose. The process encompasses evaluating specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for the validation of the HPLC assay for this compound.
Detailed Experimental Protocols
1. System Suitability Testing (SST) Before commencing the validation experiments, the suitability of the chromatographic system is evaluated. A standard solution of this compound (e.g., 100 µg/mL) is injected five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
2. Specificity The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. There should be no interfering peaks at the retention time of this compound.
3. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: A series of at least five concentrations of this compound reference standard are prepared (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution is injected in triplicate.
-
Analysis: A calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.
4. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Accuracy is determined by the recovery of spiked samples. A known amount of this compound reference standard is added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: The percentage recovery is calculated for each level.
5. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, or on a different instrument.
-
Analysis: The RSD of the results is calculated.
6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: The effect of small variations in the mobile phase composition (e.g., ±2% of the organic solvent), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5°C) are evaluated.
-
Analysis: The system suitability parameters are checked after each variation.
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Data Presentation: Acceptance Criteria for Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an HPLC assay for this compound based on ICH guidelines.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Robustness | System suitability parameters should meet the criteria after minor changes. |
| LOD & LOQ | The method should be sensitive enough for its intended purpose. |
References
Cefmenoxime Demonstrates Superior In Vitro Activity Against Neisseria gonorrhoeae Compared to Cefuroxime and Cefoxitin
A comprehensive review of in vitro studies indicates that cefmenoxime sodium has greater efficacy against both β-lactamase-negative and β-lactamase-positive strains of Neisseria gonorrhoeae when compared to cefuroxime and cefoxitin. This analysis is based on a critical evaluation of minimum inhibitory concentration (MIC) data from peer-reviewed research.
This guide provides a detailed comparison of the in vitro activity of three cephalosporin antibiotics—cefmenoxime, cefuroxime, and cefoxitin—against N. gonorrhoeae, the causative agent of gonorrhea. The findings are of significant interest to researchers, scientists, and professionals in drug development, offering valuable data for the evaluation of therapeutic alternatives.
Comparative In Vitro Efficacy
The in vitro effectiveness of these cephalosporins was assessed by determining their minimum inhibitory concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A key study by Khan et al. (1981) provides a direct comparison of these three antibiotics against 72 β-lactamase-negative and 26 β-lactamase-positive strains of N. gonorrhoeae.
The results, summarized in the table below, clearly indicate that cefmenoxime is the most potent of the three antibiotics tested. It inhibited all isolates of N. gonorrhoeae, irrespective of β-lactamase production, at a concentration of ≤0.015 µg/mL.[1] In contrast, cefuroxime and cefoxitin exhibited considerably higher MICs against both types of strains.
| Antibiotic | Strain Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefmenoxime | β-lactamase-negative | 72 | ≤0.0005 - 0.015 | 0.001 | 0.004 |
| β-lactamase-positive | 26 | 0.002 - 0.015 | 0.004 | 0.015 | |
| Cefuroxime | β-lactamase-negative | 72 | 0.008 - 0.25 | 0.06 | 0.125 |
| β-lactamase-positive | 26 | 0.015 - 0.125 | 0.06 | 0.125 | |
| Cefoxitin | β-lactamase-negative | 72 | 0.03 - 0.5 | 0.125 | 0.25 |
| β-lactamase-positive | 26 | 0.06 - 0.25 | 0.125 | 0.25 |
Data sourced from Khan et al. (1981).
Mechanism of Action: Inhibition of Cell Wall Synthesis
Cephalosporins, including cefmenoxime, cefuroxime, and cefoxitin, exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. The primary target of these β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[2][3][4] These enzymes are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.
By binding to and inactivating PBPs, cephalosporins disrupt the integrity of the cell wall, leading to cell lysis and death. The differential efficacy observed among cefmenoxime, cefuroxime, and cefoxitin can be attributed to variations in their affinity for the specific PBPs of N. gonorrhoeae and their stability against β-lactamases, enzymes produced by some strains of the bacterium that can inactivate β-lactam antibiotics.
Caption: Mechanism of cephalosporin action against N. gonorrhoeae.
Experimental Protocols
The determination of the Minimum Inhibitory Concentrations (MICs) in the cited study by Khan et al. was performed using the agar dilution method. This standard and widely accepted technique provides a reliable measure of an antibiotic's in vitro activity against a specific microorganism.
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Pure cultures of N. gonorrhoeae isolates are grown on an appropriate medium. A standardized suspension of the bacteria is then prepared in a suitable broth to a specific turbidity, corresponding to a known bacterial density.
-
Inoculation: A small, standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The inoculated plates are incubated under specific conditions of temperature, humidity, and CO₂ concentration that are optimal for the growth of N. gonorrhoeae.
-
Reading of Results: After a defined incubation period, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The available in vitro data strongly support the superior efficacy of cefmenoxime against N. gonorrhoeae when compared to cefuroxime and cefoxitin. Its high potency against both β-lactamase-producing and non-producing strains suggests a potential therapeutic advantage. Further clinical investigations are warranted to confirm these in vitro findings and to establish the clinical utility of cefmenoxime in the treatment of gonorrhea. This comparative analysis provides a valuable resource for the scientific community engaged in the ongoing effort to combat antimicrobial resistance in N. gonorrhoeae.
References
- 1. Effect of Variants of Penicillin-Binding Protein 2 on Cephalosporin and Carbapenem Susceptibilities in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in penicillin-binding protein 2 from cephalosporin-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular features of cephalosporins important for activity against antimicrobial-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Synergy of Cefmenoxime Sodium with Aminoglycoside Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. This guide provides a comparative overview of the in vitro synergy between the third-generation cephalosporin, Cefmenoxime sodium, and aminoglycoside antibiotics. While specific quantitative synergy data for Cefmenoxime in combination with aminoglycosides is not extensively available in published literature, this document outlines the established methodologies for synergy testing and presents data from studies on structurally similar cephalosporins to provide a valuable comparative framework.
Introduction to Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. This can lead to improved bactericidal activity, a broader spectrum of coverage, and a reduced likelihood of the emergence of resistant strains. The primary methods for evaluating in vitro synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which assesses the rate and extent of bacterial killing over time.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to quantify the in vitro interaction between two antimicrobial agents.[1] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the aminoglycoside (e.g., gentamicin, tobramycin, amikacin) are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with twofold dilutions of Cefmenoxime along the y-axis and twofold dilutions of the aminoglycoside along the x-axis. This creates a matrix of varying concentration combinations.
-
Inoculum Preparation: The bacterial strain of interest is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = FIC of Cefmenoxime + FIC of Aminoglycoside
Where:
-
FIC of Cefmenoxime = (MIC of Cefmenoxime in combination) / (MIC of Cefmenoxime alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
Interpretation of FIC Index: [2]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.
Methodology:
-
Preparation: Cultures of the test organism are grown to logarithmic phase and then diluted.
-
Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., MIC, sub-MIC, or supra-MIC levels), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic combination and control.
Interpretation: [3]
-
Synergy: A ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A <2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.
Comparative Synergy Data: Related Cephalosporins with Aminoglycosides
While specific data for Cefmenoxime is limited, studies on other third-generation cephalosporins like cefotaxime and ceftizoxime provide valuable insights into the potential for synergy with aminoglycosides against various pathogens.
Table 1: Synergy of Cefotaxime with Aminoglycosides against Pseudomonas aeruginosa [4]
| Aminoglycoside | Number of Isolates Tested | Number of Isolates Showing Synergy |
| Gentamicin | 50 | 30 |
| Tobramycin | 50 | 17 |
| Amikacin | 50 | 9 |
Table 2: Synergy of Ceftizoxime with Gentamicin against Pseudomonas aeruginosa [5]
| Antibiotic Combination | Number of Isolates Tested | Number of Isolates Showing Synergy | Number of Isolates Showing Antagonism |
| Ceftizoxime + Gentamicin | 100 | 15 | 17 |
Table 3: Synergy of Ceftriaxone with Aminoglycosides against Pseudomonas aeruginosa [6]
| Aminoglycoside | Number of Strains Tested | Percentage of Strains Showing In Vitro Synergy |
| Tobramycin | Not Specified | 70% |
| Gentamicin | Not Specified | 67.5% |
| Amikacin | Not Specified | 77.5% |
These data suggest that the combination of third-generation cephalosporins with aminoglycosides frequently results in synergistic activity against Pseudomonas aeruginosa, although the extent of synergy can vary depending on the specific aminoglycoside and the bacterial isolate. It is important to note that antagonism has also been observed in some cases.[5]
Mechanism of Synergy
The synergistic interaction between β-lactams (like Cefmenoxime) and aminoglycosides is generally attributed to the disruption of the bacterial cell wall by the β-lactam. This damage is thought to increase the permeability of the cell membrane, thereby facilitating the uptake of the aminoglycoside to its ribosomal target, leading to enhanced inhibition of protein synthesis and ultimately, cell death.
Conclusion
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scispace.com [scispace.com]
- 4. Activity of cefotaxime-aminoglycoside combinations against aminoglycoside-resistant Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of ceftizoxime combined with gentamicin against 100 clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo synergy between ceftriaxone and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cefmenoxime and moxalactam antibacterial spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro antibacterial spectra of two third-generation cephalosporin antibiotics, Cefmenoxime and Moxalactam. The information presented is collated from multiple scientific studies to aid in research and development decisions.
Summary of Antibacterial Activity
Cefmenoxime and Moxalactam both exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Both are potent inhibitors of Enterobacteriaceae, including strains that produce beta-lactamases.[2][4]
In general, their activity against many organisms is comparable.[5][6][7] However, subtle but significant differences in their spectra exist. Cefmenoxime often shows slightly greater activity against Gram-positive cocci, while Moxalactam can be more potent against certain Gram-negative bacilli, including some challenging pathogens like Pseudomonas aeruginosa.[3][5][8] Moxalactam has also been noted for its stability against many types of beta-lactamases produced by Gram-negative bacteria.[3]
It is important to note that Moxalactam's efficacy in treating infections caused by aerobic Gram-positive pathogens has been questioned in some clinical evaluations.[9]
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefmenoxime and Moxalactam against a variety of clinically relevant bacterial species. The data is presented as MIC90, which represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.
| Bacterial Species | Cefmenoxime MIC90 (µg/mL) | Moxalactam MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | 4[10] | ≤8[8] |
| Streptococcus pneumoniae | 0.015[10] | ≤8[8] |
| Streptococcus pyogenes | 0.06[10] | - |
| Gram-Negative Aerobes | ||
| Enterobacteriaceae (overall) | 0.12 - 8[10] | 0.09 (geometric mean)[4] |
| Escherichia coli | - | 0.125[8] |
| Klebsiella pneumoniae | - | 0.125[8] |
| Proteus mirabilis | - | 0.125[8] |
| Morganella morganii | - | 0.125[8] |
| Pseudomonas aeruginosa | >32[11] | 8[8] |
| Haemophilus influenzae | 0.06[10] | - |
| Neisseria gonorrhoeae | 0.06[10] | - |
| Salmonella spp. | - | <0.063[8] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
The MIC data presented in this guide were primarily determined using standardized in vitro susceptibility testing methods, principally the agar dilution technique.[8] A generalized protocol for such an experiment is as follows:
-
Preparation of Antibiotic Solutions: Stock solutions of Cefmenoxime and Moxalactam are prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: A specific volume of each antibiotic dilution is incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum density of approximately 10^4 to 10^5 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the agar plates containing the different antibiotic concentrations, as well as the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefmenoxime and Moxalactam are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] They achieve this by acylating and thereby inactivating essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are responsible for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
While both drugs target PBPs, they exhibit different affinities for the various types of PBPs, which can contribute to their differing antibacterial spectra.
Caption: Mechanism of action of Cefmenoxime and Moxalactam.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of moxalactam (LY-127935) compared with cefotaxime and other beta-lactam antibiotics against clinical isolates of enterobacteriacea and non-fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cefmenoxime compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in Vitro Activities of Cefmenoxime (SCE-1365) and Newer Cephalosporin Derivatives of Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Cefmenoxime Compared with Those of Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of moxalactam: evidence of decreased efficacy in gram-positive aerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefmenoxime Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the cephalosporin antibiotic, Cefmenoxime sodium, ensuring the safety of personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount. This compound, a third-generation cephalosporin antibiotic, requires stringent disposal procedures due to its potential environmental impact. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Logistical Information
This compound is classified as hazardous to the aquatic environment, with long-lasting effects. Therefore, it must be disposed of as hazardous waste through a licensed and approved waste disposal facility. Under no circumstances should this compound be discharged into the sanitary sewer or disposed of in regular laboratory trash without prior inactivation. All personnel handling this waste must be trained in hazardous material management.
Disposal Workflow
The primary approach to managing this compound waste is to collect it for pickup by a certified hazardous waste contractor. However, in situations where small quantities of aqueous waste containing this compound are generated, chemical inactivation prior to disposal may be a viable option, subject to institutional and local regulations. The following diagram illustrates the decision-making process for the disposal of this compound.
Experimental Protocols for Chemical Inactivation
For laboratories equipped and permitted to perform chemical inactivation of small quantities of aqueous this compound waste, the following protocols, based on the degradation of cephalosporin antibiotics, can be employed. It is crucial to perform these procedures in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Alkaline Hydrolysis Protocol
Alkaline hydrolysis is effective in opening the β-lactam ring of cephalosporins, rendering them inactive.[1]
Methodology:
-
For each volume of aqueous this compound waste, prepare an equal volume of a 1.0 N sodium hydroxide (NaOH) solution to achieve a final concentration of 0.5 N NaOH.
-
Slowly add the NaOH solution to the this compound waste while stirring.
-
Allow the mixture to react for a minimum of 30 minutes at room temperature.[1]
-
After the reaction period, neutralize the solution to a pH between 6 and 9 by slowly adding a 1 N hydrochloric acid (HCl) solution while monitoring with a pH meter.
-
If permitted by local regulations, the neutralized solution can be flushed down the drain with a large volume of water (at least 20 times the volume of the treated waste).
Acidic Hydrolysis Protocol
Strong acidic conditions at elevated temperatures can also be used to hydrolyze and inactivate cephalosporins.[2]
Methodology:
-
In a suitable reaction vessel within a fume hood, carefully add concentrated sulfuric acid (H₂SO₄) to the aqueous this compound waste to achieve a final concentration of 10-25%. Caution: Always add acid to water/waste, not the other way around, to avoid a violent exothermic reaction.
-
Heat the mixture to approximately 100°C with constant stirring for 15-20 minutes.[2]
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the acidic solution to a pH between 6 and 9 by slowly adding a 1 N sodium hydroxide (NaOH) solution while monitoring with a pH meter. This should be done in an ice bath to manage the heat generated.
-
If permitted by local regulations, the neutralized solution can be disposed of down the drain with copious amounts of water.
Enzymatic Inactivation Protocol
Enzymatic inactivation using β-lactamases offers a highly specific method for destroying the antibiotic activity of cephalosporins.[3][4]
Methodology:
-
Prepare a phosphate buffer solution with a pH of 7.2.
-
Dilute the aqueous this compound waste with the phosphate buffer to a known concentration (e.g., 500 mg/L).
-
Add a commercial β-lactamase solution (e.g., Lactamator™) to the buffered antibiotic solution. Based on a protocol for a related cephalosporin, a ratio of approximately 1 mL of enzyme solution per 100 mg of antibiotic can be used as a starting point.[3]
-
Allow the mixture to incubate at room temperature for at least 90 minutes.[3][4]
-
After incubation, the inactivated solution can be disposed of down the drain with a large volume of water, in accordance with institutional and local guidelines.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described inactivation protocols.
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis | Enzymatic Inactivation |
| Reagent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) | β-lactamase enzyme |
| Concentration | 0.5 N | 10-25% | Varies by enzyme activity |
| Temperature | Room Temperature | ~100°C | Room Temperature |
| Reaction Time | ≥ 30 minutes | 15-20 minutes | ≥ 90 minutes |
| Final pH | 6 - 9 | 6 - 9 | ~7.2 |
Concluding Remarks
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While the preferred method is collection by a certified hazardous waste handler, the chemical inactivation methods outlined provide viable alternatives for small-scale aqueous waste streams, provided they are permitted and performed in a safe and controlled manner. Always consult your institution's environmental health and safety office and local regulations before implementing any disposal procedure.
References
- 1. scribd.com [scribd.com]
- 2. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Essential Safety and Logistical Information for Handling Cefmenoxime Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cefmenoxime sodium is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | To protect against splashes and dust. |
| Hand Protection | Protective gloves (e.g., disposable nitrile gloves).[1][2][3] | To prevent skin contact. Double gloving may be necessary for additional protection.[3][4] |
| Skin and Body Protection | Impervious clothing or a lab coat.[1][2] | To protect skin from exposure. |
| Respiratory Protection | A suitable respirator should be used, especially in case of inadequate ventilation or when dust and aerosol formation is possible.[1][5] | To prevent inhalation of the substance. |
It is imperative to wash hands thoroughly after handling the material.[1] Contaminated work clothing should not be allowed out of the workplace.[5]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling : Avoid inhalation, and contact with eyes and skin.[1] Use only in areas with appropriate exhaust ventilation, such as a fume hood, to minimize dust and aerosol formation.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] For optimal stability, store the powder at -20°C.[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate : Evacuate personnel to safe areas.[1]
-
Ventilate : Ensure adequate ventilation of the area.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up : For solutions, absorb with a liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of contaminated material in accordance with approved waste disposal procedures.[1]
The following workflow diagram outlines the procedural steps for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product : Dispose of the contents and container to an approved waste disposal plant.[1]
-
General Guidance : For non-flush list medicines, the FDA recommends mixing the medicine with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then throwing it in the household trash.[7] Always scratch out personal information on prescription labels before disposing of the container.[7] Pharmaceutical waste should not be disposed of down the drain as it can negatively impact aquatic ecosystems.[8]
References
- 1. Cefmenoxime (hydrochloride)|75738-58-8|MSDS [dcchemicals.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. osha.gov [osha.gov]
- 5. medline.com [medline.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
